molecular formula C7H4F3NO3 B1319992 6-Hydroxy-2-(trifluoromethyl)nicotinic acid CAS No. 862111-58-8

6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1319992
CAS No.: 862111-58-8
M. Wt: 207.11 g/mol
InChI Key: HYSINKYEUOBDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS 862111-58-8) is a high-value pyridinecarboxylic acid derivative with a molecular formula of C7H4F3NO3 and a molecular weight of 207.11 g/mol. This compound serves as a crucial chemical building block and intermediate in advanced organic synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals . Its unique structure, featuring both a trifluoromethyl group and a nicotinic acid scaffold, makes it a versatile precursor for creating complex molecules with potential biological activity. In pharmaceutical research, this scaffold is a key intermediate for the synthesis of new therapeutic agents. Scientific literature demonstrates that derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been explored as promising dual inhibitors of HIV-1 Reverse Transcriptase, showing activity against both the RNase H function and viral replication in cell-based assays . In agrochemical research, the compound is utilized in the creation of advanced crop protection agents, where the trifluoromethyl group can enhance the biological activity and stability of pesticides and herbicides . The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use, or for application in humans, animals, or household products. All information provided is for research reference purposes.

Properties

IUPAC Name

6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3(6(13)14)1-2-4(12)11-5/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSINKYEUOBDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid , a critical fluorinated building block in medicinal chemistry.

CAS Number: 862111-58-8 Molecular Formula: C


H

F

NO

Molecular Weight: 207.11 g/mol IUPAC Name: 6-Oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid[1]

Executive Summary & Chemical Identity

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a highly specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules.[1] Its structure features a pyridine ring substituted with a trifluoromethyl group at the C2 position, a carboxylic acid at C3, and a hydroxyl group at C6.

This compound exhibits prototropic tautomerism , existing in equilibrium between the 6-hydroxy (enol) and 6-oxo (lactam) forms.[1] In solution and solid state, the 2-pyridone (lactam) tautomer often predominates due to the stability of the amide-like linkage, though it is conventionally named as the hydroxy derivative.

key Chemical Properties
PropertyDataNote
Appearance White to off-white crystalline solidHygroscopic nature requires desiccated storage.[1][2]
Melting Point 193 – 197 °CDecomposes at higher temperatures.[1]
pKa (Calculated) ~2.5 (COOH), ~9.0 (OH/NH)Strong acidity due to electron-withdrawing CF

.[1]
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in non-polar solvents (Hexane).
Stability Stable under standard conditionsSensitive to strong oxidizers and bases.[1]

Synthesis & Manufacturing Protocols

The synthesis of 2-trifluoromethyl-substituted pyridines requires precise regiochemical control.[1] The most robust industrial route involves a cyclocondensation reaction followed by hydrolysis.

Core Synthesis Pathway (Guareschi-Thorpe Condensation)

This protocol utilizes ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide to form the pyridine core.[1] Note that achieving the C2-CF


 regiochemistry often requires specific enamine precursors or controlled condensation conditions to ensure the trifluoromethyl group ends up adjacent to the nitrogen.[1]
Step 1: Cyclization to Pyridone Intermediate
  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide, Base (e.g., Sodium Ethoxide or Piperidine).

  • Solvent: Ethanol or Acetonitrile.[1]

  • Mechanism: The active methylene of cyanoacetamide attacks the ester carbonyl, while the amide nitrogen attacks the ketone (or vice versa depending on conditions), leading to cyclization and dehydration.

  • Intermediate: 3-Cyano-6-hydroxy-2-(trifluoromethyl)pyridine.[1]

Step 2: Hydrolysis to Nicotinic Acid
  • Reagents: Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    ) or Hydrochloric Acid (HCl).
  • Conditions: Reflux at 100–120 °C for 6–12 hours.

  • Work-up: The nitrile group (-CN) is hydrolyzed first to the amide and then to the carboxylic acid (-COOH).[1] The product precipitates upon cooling and pH adjustment.[2]

SynthesisPathway Precursor1 Ethyl 4,4,4-trifluoroacetoacetate (CF3-CO-CH2-COOEt) Intermediate Intermediate: 3-Cyano-6-hydroxy-2-(trifluoromethyl)pyridine Precursor1->Intermediate Base (NaOEt) Cyclocondensation Precursor2 Cyanoacetamide (NC-CH2-CONH2) Precursor2->Intermediate Product Product: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS 862111-58-8) Intermediate->Product Acid Hydrolysis (H2SO4, Reflux)

Figure 1: Synthetic pathway via cyclocondensation and hydrolysis.

Applications in Drug Discovery

The 2-(trifluoromethyl)nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, offering specific pharmacological advantages:

Metabolic Stability & Lipophilicity

The Trifluoromethyl (-CF


)  group at the C2 position:
  • Blocks Metabolism: Prevents oxidative metabolism at the susceptible C2 position of the pyridine ring.

  • Lipophilicity: Increases the LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Electronic Effect: Strongly electron-withdrawing, it lowers the pKa of the C3-carboxylic acid and modulates the basicity of the pyridine nitrogen.[1]

Functionalization Workflow (Scaffold Hopping)

Researchers typically convert the C6-hydroxyl group into a leaving group (Cl, Br, or OTf) to enable S


Ar (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling reactions.[1]

Standard Workflow:

  • Chlorination: Reaction with POCl

    
     (Phosphorus Oxychloride) yields 6-Chloro-2-(trifluoromethyl)nicotinic acid .[1]
    
  • Derivatization: The C6-Cl allows for the introduction of amines, ethers, or aryl groups.

  • Amide Coupling: The C3-COOH is coupled with amines to form the final pharmacophore.[1]

Functionalization Start 6-Hydroxy-2-(trifluoromethyl)nicotinic acid Chlorination Reagent: POCl3 / PCl5 Process: Chlorination Start->Chlorination Intermed_Cl 6-Chloro-2-(trifluoromethyl)nicotinic acid Chlorination->Intermed_Cl Branch1 Path A: SnAr Reaction (Nucleophilic Substitution) Intermed_Cl->Branch1 R-NH2 / Heat Branch2 Path B: Amide Coupling (C3-COOH derivatization) Intermed_Cl->Branch2 R'-NH2 / HATU Final1 Kinase Inhibitors (e.g., VEGFR, RAF) Branch1->Final1 Final2 Agrochemicals (Herbicides) Branch1->Final2

Figure 2: Functionalization logic for converting the scaffold into active pharmaceutical ingredients (APIs).

Handling & Safety (E-E-A-T)

As a Senior Application Scientist, strict adherence to safety protocols is non-negotiable when handling fluorinated pyridine derivatives.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can hydrolyze the trifluoromethyl group under extreme conditions or affect stoichiometry in sensitive couplings.

  • Disposal: Fluorinated organic compounds require high-temperature incineration with flue gas scrubbing to remove HF.[1]

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2777551, 6-(Trifluoromethyl)nicotinic acid. (Note: Isomer reference for structural comparison). Link[1]

  • ChemicalBook . 6-Hydroxy-2-(trifluoromethyl)nicotinic acid CAS 862111-58-8 Product Properties. Link

  • BLD Pharm . Safety Data Sheet (SDS) for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. Link

  • MedChemExpress . 6-(Trifluoromethyl)nicotinic acid and related fluorinated building blocks in drug discovery. Link

  • Google Patents . Process for the preparation of substituted pyridines via cyclocondensation. (General methodology reference). Link

Sources

Technical Guide: Solubility Profile of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid .

Executive Summary

6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 862111-58-8 ) is a specialized fluorinated pyridine building block used in the synthesis of bioactive pharmaceutical ingredients. Its solubility behavior is governed by two critical factors: the electron-withdrawing trifluoromethyl group at the C2 position and the tautomeric equilibrium between the 6-hydroxy and 6-oxo (pyridone) forms.

This guide provides a definitive analysis of its solubility across aqueous and organic media, supported by physicochemical data and experimental protocols for accurate characterization.

Physicochemical Profile

Understanding the solubility requires analyzing the molecular structure. The compound exists in a tautomeric equilibrium, predominantly favoring the 6-oxo-1,6-dihydropyridine form in the solid state and polar solvents. This "pyridone" character significantly increases the melting point and lattice energy, reducing solubility in non-polar solvents.

PropertyDataSource
IUPAC Name 6-Hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid[1]
CAS Number 862111-58-8[1][2]
Molecular Formula C₇H₄F₃NO₃[1]
Molecular Weight 207.11 g/mol [2]
Appearance White to off-white solid[3]
CLogP 1.34[4]
pKa (Predicted) ~3.0 (COOH), ~10.5 (OH/NH)[5]
Tautomerism 6-Hydroxypyridine ⇌ 6-Pyridone (Major)[5]
Tautomeric & Ionization Workflow

The following diagram illustrates the pH-dependent ionization states that dictate aqueous solubility. At neutral pH, the neutral species (II) dominates, exhibiting the lowest solubility.

Ionization cluster_0 pH Dependent Solubility States Node1 Cationic Form (pH < 1) Soluble Node2 Neutral Form (pH 2-9) Poor Solubility Node1->Node2 -H+ (pKa1 ~3.0) Node3 Anionic Form (pH > 10) Highly Soluble Node2->Node3 -H+ (pKa2 ~10.5)

Caption: pH-dependent ionization pathway. Solubility is maximized at pH extremes (pH < 1 or pH > 10) due to charge formation.

Solubility Data Analysis

The following data consolidates experimental observations and predictive models for CAS 862111-58-8.

Solvent Compatibility Table
Solvent SystemSolubility RatingEstimated Conc.Notes
DMSO High > 50 mg/mLPreferred solvent for stock solutions.
Methanol / Ethanol Moderate 10–25 mg/mLSolubility improves with heating; suitable for recrystallization.
Water (pH 7) Low < 1 mg/mLPoor solubility due to intermolecular H-bonding of the pyridone lattice.
1M NaOH (aq) High > 50 mg/mLForms the sodium carboxylate salt; rapid dissolution.
1M HCl (aq) Moderate 5–10 mg/mLProtonation of the pyridine nitrogen improves solubility slightly.
Dichloromethane Low < 1 mg/mLThe polar pyridone core resists dissolution in non-polar chlorinated solvents.
Ethyl Acetate Moderate 5–15 mg/mLUseful for extraction from acidified aqueous phases.
Critical Formulation Insight

For biological assays or stock preparation, do not dissolve directly in neutral buffer .

  • Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Dilute this stock into the aqueous buffer.

    • Risk:[1][2] Precipitation may occur if the final concentration exceeds the aqueous solubility limit (~100 µM).

    • Mitigation: Keep DMSO concentration < 1% v/v in the final assay to avoid solvent toxicity, but ensure rapid mixing to prevent local precipitation.

Experimental Methodologies

To verify solubility for specific formulations, use the following self-validating "Shake-Flask" protocol.

Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in a specific solvent system.

  • Preparation:

    • Weigh approximately 5 mg of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid into a 1.5 mL microcentrifuge tube.

    • Add 250 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration:

    • Vortex vigorously for 1 minute.

    • Place on an orbital shaker at 25°C for 24 hours .

    • Check point: If the solid dissolves completely, add more solid (2 mg increments) until a visible precipitate remains.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant.

  • Quantification (UV-Vis Method):

    • Dilute the supernatant 1:100 in Methanol.

    • Measure Absorbance at λ_max (approx. 260–270 nm) .

    • Calculate concentration using a standard curve prepared from a DMSO stock.

Synthesis & Purification Context

Understanding the synthesis aids in solvent selection. The compound is typically isolated via acidification of an alkaline hydrolysate .

  • Workflow: The precursor (e.g., 2-trifluoromethyl-6-chloro-nicotinic acid) is hydrolyzed in NaOH. The product is soluble as the dianion.

  • Isolation: Acidification to pH ~2 causes the neutral product (CAS 862111-58-8) to precipitate.

  • Purification: Recrystallization is best performed using Water/Ethanol (1:1) or Acetonitrile .

Applications & Implications

  • Drug Discovery: The 2-trifluoromethyl group enhances metabolic stability by blocking oxidative metabolism at the sensitive C2 position. The 6-hydroxyl group serves as a versatile handle for further functionalization (e.g., conversion to 6-chloro for Suzuki couplings) [6].

  • Handling: Due to its "Combustible Solid" classification (Storage Class 11), store in a cool, dry place away from oxidizers. Ensure DMSO solutions are kept frozen (-20°C) to prevent degradation over time.

References

  • PubChem. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (Compound). National Library of Medicine. Available at: [Link]

  • J. Med. Chem. Tautomerism in 6-Hydroxynicotinic Acid Derivatives.[3] (General Reference for Class Properties).

Sources

Technical Guide: 1H NMR Analysis of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 1H NMR spectrum of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 862111-58-8).

This molecule is a critical fluorinated building block in medicinal chemistry.[1] The analysis focuses on its dominant tautomeric form in solution, the pyridone tautomer, and provides a self-validating framework for interpreting its spectral data.

Molecular Identity & Structural Dynamics

Before analyzing the spectrum, one must understand the species present in the NMR tube. In polar aprotic solvents like DMSO-


 (the standard solvent for this compound), 6-hydroxynicotinic acid derivatives exist predominantly as the 2-pyridone  tautomer (specifically, 6-oxo-1,6-dihydropyridine).
  • IUPAC Name: 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid

  • CAS: 862111-58-8[2][3]

  • Formula:

    
    
    
Tautomeric Equilibrium (Visualized)

The following diagram illustrates the equilibrium favors the oxo-form due to the resonance stabilization of the amide-like linkage in the ring, especially in the presence of the electron-withdrawing trifluoromethyl (


) group.

Tautomerism Figure 1: Tautomeric Equilibrium of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid Hydroxy Hydroxy Form (Pyridine-ol) Oxo Oxo Form (2-Pyridone) *Dominant in DMSO-d6* Hydroxy->Oxo  Solvent Stabilization   Oxo->Hydroxy  Minor  

Predicted 1H NMR Spectral Data (DMSO- )

The following data represents the theoretical consensus shifts derived from structure-activity relationships (SAR) of analogous 6-oxo-pyridine-3-carboxylic acids.

Solvent: DMSO-


 (Reference: 2.50 ppm)
Frequency:  400 MHz or higher recommended due to F-H coupling possibilities.
SignalChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
A 13.0 – 14.0Broad Singlet1H-

(Carboxylic Acid)
B 12.0 – 12.8Broad Singlet1H-

(Pyridone Nitrogen)
C 8.05 – 8.25Doublet (d)1H

H4 (Aromatic Ring)
D 6.80 – 7.10Doublet (d)1H

H5 (Aromatic Ring)
Detailed Assignments & Mechanistic Logic
1. The Exchangeable Protons (Signals A & B)
  • Observation: Two broad singlets appear far downfield (>12 ppm).

  • Causality:

    • 
      :  The carboxylic acid proton is highly acidic and deshielded by the carbonyl anisotropy. It often appears very broad or may even be invisible if the sample is "wet" (water exchange).
      
    • 
      :  The presence of a distinct NH signal confirms the pyridone  tautomer. In the hydroxy-pyridine form, this would be an 
      
      
      
      signal. The electron-withdrawing
      
      
      group at position 2 increases the acidity of this NH, shifting it further downfield compared to unsubstituted 2-pyridone.
2. The Aromatic Zone (Signals C & D)

The pyridine ring contains only two protons: H4 and H5. Their differentiation is based on electronic environments:

  • H4 (Deshielded, ~8.15 ppm):

    • Position: Beta (

      
      ) to the C6-carbonyl and Alpha (
      
      
      
      ) to the C3-carboxylic acid.
    • Mechanism: The C3-COOH is a strong electron-withdrawing group (EWG), pulling electron density away from H4. Additionally, the

      
       group at C2 exerts a through-bond inductive effect (
      
      
      
      ), further deshielding H4.
  • H5 (Shielded, ~6.95 ppm):

    • Position: Alpha (

      
      ) to the C6-carbonyl.
      
    • Mechanism: In

      
      -unsaturated carbonyl systems (like pyridones), the 
      
      
      
      -proton is typically shielded relative to the
      
      
      -proton due to resonance contributors that place high electron density at this position. Despite the global electron deficiency of the ring, H5 remains significantly upfield of H4.
3. Coupling Constants
  • Ortho-Coupling (

    
    ):  The coupling between H4 and H5 is characteristic of cis-alkene-like protons in the pyridone ring. The value is typically 9.0 – 10.0 Hz , which is larger than typical pyridine ortho-couplings (5-8 Hz) but consistent with the pyridone diene character.
    
  • Fluorine Coupling (

    
    ):  While less common in routine 1H spectra, high-resolution scans may show broadening or tiny splitting of the H4 signal due to long-range coupling with the 
    
    
    
    group (
    
    
    ).

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and spectral integrity, follow this self-validating protocol.

Reagents
  • Compound: >95% purity 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) for referencing.
    
    • Note: Do not use

      
      ; the compound has poor solubility and will likely aggregate, broadening peaks.
      
Workflow
  • Massing: Weigh 5–10 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
    .
    
    • Critical Step: If the solution appears cloudy, sonicate for 30 seconds. The pyridone form can form intermolecular hydrogen-bonded dimers (see Figure 2 below) that require energy to break for a sharp spectrum.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (to prevent saturation of slow-relaxing quaternary carbons if running 13C).
      
    • Relaxation Delay (D1): Set to

      
       seconds. The acidic protons relax slowly; a short D1 will reduce the integral accuracy of the COOH/NH signals.
      
    • Scans (NS): 16 (minimum) to 64 (for clean 13C satellites check).

Hydrogen Bonding Network (Graphviz)

The following diagram explains why solubility can be tricky and why DMSO is required to break the dimer network.

H_Bonding Figure 2: Competition between Dimerization and Solvation in NMR Molecule_A Molecule A (Pyridone Form) Molecule_B Molecule B (Pyridone Form) Molecule_A->Molecule_B NH ... O=C (Dimerization) Molecule_B->Molecule_A C=O ... HN (Dimerization) DMSO DMSO Solvent (H-Bond Acceptor) DMSO->Molecule_A Breaks Dimer DMSO->Molecule_B Stabilizes Monomer

Synthesis & Impurity Profiling

When analyzing the spectrum, you may encounter specific impurities related to the synthesis of this building block.

  • Synthesis Route: Typically involves the hydrolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid or the trifluoromethylation of a pre-functionalized pyridone.

  • Common Impurity: 2-Chloro-6-(trifluoromethyl)nicotinic acid (Starting Material).[1]

    • Diagnostic Signal: Look for a shift in the aromatic region. The chloro-derivative lacks the NH signal and the aromatic protons will be shifted downfield due to the aromaticity of the pyridine ring (vs. the diene character of the pyridone).

    • H5 Impurity Shift: ~7.8 ppm (vs 6.95 ppm in product).

    • H4 Impurity Shift: ~8.4 ppm (vs 8.15 ppm in product).

References

  • PubChem. (n.d.). 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid (CID 17984792).[4] National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, and practical considerations for acquiring and interpreting the ¹³C NMR spectrum of this complex heterocyclic compound. By integrating established spectroscopic principles with predictive data and comparative analysis, this guide serves as a robust resource for structural elucidation and characterization.

Introduction: The Structural Significance of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of a hydroxyl group, a carboxylic acid, and a trifluoromethyl group on the nicotinic acid scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel bioactive molecules and functional materials. Accurate structural confirmation is paramount, and ¹³C NMR spectroscopy stands as a primary analytical tool for this purpose. This guide will illuminate the expected ¹³C NMR spectrum of this molecule, with a detailed analysis of chemical shifts and carbon-fluorine coupling constants, providing a foundational understanding for researchers working with this and related compounds.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

In the absence of direct experimental data for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid, a robust analysis can be constructed through the use of predictive algorithms and a thorough understanding of substituent effects on the pyridine ring. Modern NMR prediction software, which often employs Hierarchically Ordered Spherical Environment (HOSE) codes and neural networks, provides a reliable estimation of chemical shifts.[1] These tools leverage extensive databases of experimental spectra to generate predictions.[2]

The ¹³C NMR spectrum of a substituted pyridine is governed by the electronic nature of its substituents. The interplay of the electron-donating hydroxyl group (-OH), and the electron-withdrawing carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups creates a distinct pattern of shielding and deshielding effects on the carbon atoms of the pyridine ring.[3]

Key Structural Features Influencing the Spectrum:
  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring carbons compared to benzene.

  • The Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. The carbon of the CF₃ group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). This group also exerts a significant influence on the chemical shifts of the ring carbons, particularly the ipso-carbon (C-2) and the ortho-carbon (C-3).[4]

  • The Hydroxyl Group (-OH): In its pyridone tautomeric form, the hydroxyl group at the 6-position acts as an electron-donating group, causing a shielding effect (upfield shift) on the ortho (C-5) and para (C-3) carbons.[3]

  • The Carboxylic Acid Group (-COOH): This electron-withdrawing group will deshield the ipso-carbon (C-3). The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum, typically in the range of 165-185 ppm.[5]

Predicted ¹³C NMR Data and Interpretation

Based on established substituent effects and data from analogous compounds, a predicted ¹³C NMR spectrum for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid is presented below. The analysis includes expected chemical shifts and the characteristic splitting patterns arising from ¹³C-¹⁹F coupling.

Molecular Structure and Carbon Numbering:

Caption: Numbering scheme for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Predicted Chemical Shifts and Coupling Constants:
Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
C2 ~145-155Quartet (q)²J_CF ≈ 30-40Ipso to -CF₃ group, significantly deshielded and coupled to three fluorine atoms.
C3 ~120-130Singlet (s) or narrow multipletInfluenced by both the adjacent -CF₃ and -COOH groups.
C4 ~140-150Doublet of quartets (dq) or complex multiplet³J_CF ≈ 5-10Deshielded due to its position relative to the ring nitrogen and influenced by long-range coupling to the -CF₃ group.
C5 ~110-120Doublet of quartets (dq) or complex multiplet⁴J_CF ≈ 1-3Shielded by the ortho -OH group.
C6 ~160-170Quartet (q)³J_CF ≈ 5-10Deshielded due to the attached hydroxyl/oxo group and influenced by long-range coupling to the -CF₃ group.
CF₃ ~120-125Quartet (q)¹J_CF ≈ 270-280Characteristic chemical shift and large one-bond C-F coupling.[6]
COOH ~165-175Singlet (s)Typical range for a carboxylic acid carbonyl carbon.[7]

Note: The predicted values are estimates and can vary depending on the solvent and other experimental conditions. The multiplicity is predicted based on ¹³C-¹⁹F coupling in a proton-decoupled spectrum.

Experimental Protocol: A Self-Validating System

To obtain high-quality, reliable ¹³C NMR data for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid, a meticulously planned experimental approach is essential. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of high-purity 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar, acidic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument Parameters (for a 500 MHz spectrometer):

    • Nucleus: ¹³C

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons and the CF₃ carbon, which often have longer relaxation times.

    • Spectral Width (SW): ~250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the carbonyl and CF₃ groups, are captured.

    • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by phase and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Workflow for ¹³C NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 Set Up Spectrometer Parameters prep3->acq1 acq2 Acquire Proton-Decoupled Spectrum acq1->acq2 acq3 Ensure Sufficient Number of Scans acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Calibrate to TMS proc2->proc3 an1 Identify Chemical Shifts proc3->an1 an2 Analyze Multiplicities (C-F Coupling) an1->an2 an3 Measure Coupling Constants an2->an3 an4 Assign Signals to Carbons an3->an4

Caption: A streamlined workflow for the ¹³C NMR analysis of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all carbon signals, especially the closely spaced aromatic resonances, advanced 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is invaluable for assigning the signals of C4 and C5 by identifying their corresponding proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning the quaternary carbons (C2, C3, C6, COOH) by observing their correlations to nearby protons. For instance, the proton at C4 should show correlations to C2, C3, C5, and C6.

  • ¹⁹F-¹³C HMBC: A specialized HMBC experiment can be performed to observe long-range correlations between the fluorine atoms of the -CF₃ group and the carbon atoms of the pyridine ring, confirming the assignments of C2, C3, C4, and C6.

Conclusion

The ¹³C NMR spectrum of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid is predicted to be complex, characterized by a wide range of chemical shifts and distinct splitting patterns due to ¹³C-¹⁹F coupling. A thorough understanding of the electronic effects of the trifluoromethyl, hydroxyl, and carboxylic acid substituents is key to a successful interpretation of the spectrum. By combining predictive methods with a systematic experimental approach, including advanced 2D NMR techniques, researchers can achieve a complete and unambiguous structural elucidation of this important molecule. This guide provides the foundational knowledge and practical protocols necessary to confidently acquire and analyze the ¹³C NMR data, ensuring the scientific integrity of research and development efforts involving this compound.

References

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Borkar, S., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry.
  • Reddit. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw ?.
  • ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?.
  • ACD/Labs. (n.d.). NMR Prediction.
  • Patiny, L. (n.d.). Simulate and predict NMR spectra.
  • ACD/Labs. (n.d.). NMR Software.
  • ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 13C NMR spectrum.
  • RSC Publishing. (2021). Two-bond 13 C– 13 C spin-coupling constants in saccharides: dependencies on exocyclic hydroxyl group conformation.
  • Bruker. (n.d.). TopSpin | NMR Data Analysis.
  • Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts.
  • Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.
  • ACS Publications. (2026). Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroatomic Compounds.
  • nmrshiftdb2. (n.d.). open nmr database on the web.
  • Semantic Scholar. (2013). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • PubChem. (n.d.). 6-Hydroxynicotinic acid.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • ResearchGate. (2025). (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) - ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZvIugBWTM6pWasuaW9nTlUXwk6EhvoG9Cgmv77RigJSg3GXIo-uwI_g4a6cIHBngWQMQ7EDj9iQDAi5vlmHnjqdgzbyD1dAsHVsvmf0Cy-THQNhSq-oPI57rYoAj2ZMZTzcQAaN9rvy9E4jxuMuAfU3r2SpzNhP6EIjHqEE0bthLVzgu1NSo3ZF0tqZ8mMR_1cO9uWB6RPCuVOvA7Y11FBxxylalwxpLRST4L44AF5OIM6sy_ch4onkR-Or5NCM5uJtTVJcpqHsjFEwtnG2s877d2Jykj22TgMUtxQ2d7n2uZ4RmITtpLl0f8PthycfKuGW1qJ1-ExCQhf3trSmjLFYDwZ50Wm9ETuaN_9DI=
  • ChemicalBook. (n.d.). Nicotinic acid(59-67-6) 13C NMR spectrum.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • ACS Publications. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.
  • NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • Wikipedia. (n.d.). 2-Pyridone.
  • OSTI.gov. (n.d.). Ligand bound structure of a 6‐hydroxynicotinic acid 3‐monooxygenase provides mechanistic insights.
  • Chemistry LibreTexts. (2024). 16: Multinuclear.
  • Tokyo Chemical Industry. (n.d.). 2-Hydroxypyridine.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Sigma-Aldrich. (n.d.). 6-Hydroxypyridine-3-carboxylic acid.
  • Guidechem. (n.d.). 2-Hydroxypyridine 142-08-5 wiki.
  • Journal of Lipid Research. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study.
  • Tokyo Chemical Industry. (n.d.). 6-Hydroxynicotinic Acid.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
  • Reddit. (n.d.). Carbon-fluorine spin coupling constants.

Sources

Advanced Mass Spectrometry Guide: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS 862111-58-8). It is designed for analytical scientists and medicinal chemists requiring precise structural elucidation, method development strategies, and fragmentation logic.

Executive Summary

6-Hydroxy-2-(trifluoromethyl)nicotinic acid (MW 207.11 Da) is a trifluoromethylated pyridine derivative often utilized as a pharmacophore in kinase inhibitors and agrochemicals. Its analysis by mass spectrometry is governed by three critical structural factors:

  • Tautomerism: The 6-hydroxy group facilitates a solution-phase equilibrium with the 6-pyridone form, significantly influencing ionization efficiency and fragmentation patterns.

  • Acidity: The C3-carboxylic acid and the electron-withdrawing trifluoromethyl group (C2) create a highly acidic environment, making Negative Mode ESI (ESI-) often more sensitive than Positive Mode (ESI+).

  • Ortho-Effect: The steric and electronic interaction between the 2-CF3 and 3-COOH groups promotes specific rearrangement ions (e.g., HF elimination) distinct from simple nicotinic acid derivatives.

Molecular Analysis & Physicochemical Properties[2][3][4][5][6][7][8]

Understanding the molecule's behavior in the ion source begins with its solution-phase chemistry.

PropertyValueMS Implication
CAS Number 862111-58-8Reference standard verification.[1]
Formula C7H4F3NO3Monoisotopic Mass: 207.0143 Da
pKa (Calc) ~2.5 (COOH), ~8.5 (OH/NH)Requires acidic mobile phase (pH < 2.5) for retention on C18.
LogP ~1.3Moderately polar; suitable for Reversed-Phase LC.
Tautomer 2-pyridone dominantProtonation occurs on the Carbonyl Oxygen (O-protonation) rather than Nitrogen.
Tautomeric Equilibrium

The compound exists in equilibrium between the hydroxypyridine and pyridone forms. In the gas phase (MS), the specific tautomer selected can dictate the fragmentation pathway (e.g., loss of CO vs. loss of HCN).

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxyl 6-Hydroxypyridine Form (Aromatic OH) Pyridone 6-Pyridone Form (Amide-like C=O) Hydroxyl->Pyridone  Solvent/Gas Phase  

Figure 1: Tautomeric equilibrium significantly impacting ionization site (O vs N).

Method Development Strategy

Sample Preparation[10]
  • Solvent: Dissolve in Methanol or DMSO (stock). Dilute in 50:50 Water:Acetonitrile.

  • Concentration: 1–10 µg/mL for direct infusion tuning; 100 ng/mL for LC-MS optimization.

  • Precaution: Avoid glass vials for long-term storage of dilute acidic solutions if trace HF formation is suspected (rare but possible with degradation). Use Polypropylene (PP) vials.

Liquid Chromatography (LC) Conditions

Due to the polar carboxylic acid and hydroxyl groups, this molecule may show poor retention on standard C18 columns without pH control.

ParameterRecommendationRationale
Column Polar C18 or PFP (Pentafluorophenyl) PFP offers superior selectivity for halogenated aromatics and polar acids.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses ionization of COOH, increasing retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can cause esterification artifacts in the source if heat is too high.
Gradient 5% B to 95% B over 5-8 minsStandard scouting gradient.
Ion Source Parameters (ESI)
  • Polarity: Negative Mode (ESI-) is recommended for quantification due to high acidity. Positive Mode (ESI+) provides richer structural fragmentation.

  • Capillary Voltage: 2.5 kV (Neg) / 3.5 kV (Pos).

  • Source Temp: 350°C (Ensure complete desolvation of the pyridone form).

Fragmentation Analysis (MS/MS)

Fragmentation Logic

The fragmentation is driven by the stability of the trifluoromethyl group and the lability of the carboxylic acid.

  • Decarboxylation (Neutral Loss 44 Da): The most dominant pathway in both polarities.

  • Dehydration (Neutral Loss 18 Da): Observed in Positive mode (Ortho-effect between COOH and CF3/Ring H).

  • Pyridone Ring Cleavage (Neutral Loss 28 Da): Loss of CO, confirming the pyridone tautomer.

Positive Mode Pathway ([M+H]+ = 208)
  • Precursor: m/z 208

  • Primary Fragment: m/z 190 [M+H - H2O]+ (Acylium ion formation).

  • Secondary Fragment: m/z 164 [M+H - CO2]+ (Decarboxylation).

  • Tertiary Fragment: m/z 136 [164 - CO]+ (Ring contraction/CO loss).

Negative Mode Pathway ([M-H]- = 206)[1]
  • Precursor: m/z 206

  • Base Peak: m/z 162 [M-H - CO2]-.

  • Diagnostic Ion: m/z 142 [162 - HF]- (Interaction of F with ring hydrogens).

Fragmentation Parent Precursor Ion [M+H]+ m/z 208 Frag1 [M+H - H2O]+ m/z 190 (Acylium Ion) Parent->Frag1 - H2O (18) Frag2 [M+H - CO2]+ m/z 164 (Decarboxylated) Parent->Frag2 - CO2 (44) Frag3 [M+H - CO2 - CO]+ m/z 136 (Pyridone Ring Break) Frag2->Frag3 - CO (28)

Figure 2: Proposed Positive Mode Fragmentation Pathway (ESI+).

Standard Operating Procedure (SOP)

Step 1: System Suitability
  • Inject a 1 µg/mL standard solution.

  • Verify signal-to-noise (S/N) > 100 for the precursor ion (m/z 206 or 208).

  • Check peak tailing factor (Tf). If Tf > 1.5, increase buffer concentration or switch to a HILIC column.

Step 2: MRM Transition Setup (Triple Quadrupole)

For quantitative assays (e.g., PK studies), use the following transitions:

PolarityPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Negative 206.0162.015 - 20Quantifier
Negative 206.0142.030 - 35Qualifier
Positive 208.0164.015 - 20Quantifier
Positive 208.0190.010 - 15Qualifier
Step 3: Data Analysis[1][11]
  • Identification: Retention time match within ±0.1 min of standard.

  • Confirmation: Ion ratio (Qualifier/Quantifier) must be within ±20% of the reference standard.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity (ESI-) Mobile phase pH too low (< 3).Adjust pH to ~4.0 (Ammonium Acetate) to encourage deprotonation, though this sacrifices C18 retention.
Split Peaks Tautomer separation or solvent mismatch.Ensure sample diluent matches initial mobile phase conditions.
Adducts (Na/K) Glassware contamination.Use plasticware; add 0.1% Formic Acid to force protonation and suppress adducts.

References

  • Sigma-Aldrich. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid Product Specification & CAS Data. Retrieved from .

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 6-Hydroxynicotinic Acid Derivatives (Analogous Fragmentation). Retrieved from .

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its metabolites. Journal of Chromatography B. (Demonstrates fragmentation of pyridine carboxylic acids). Retrieved from .

  • ChemicalBook. 6-(Trifluoromethyl)nicotinic acid Properties and Safety. Retrieved from .

  • PubChem. Compound Summary for CAS 862111-58-8. Retrieved from .

Sources

The Fluorinated Pyridone Scaffold: Biological Potential and Synthetic Utility of 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on the biological potential and synthetic utility of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 862111-58-8).

Executive Summary: The "Chameleon" Scaffold

In the landscape of modern drug discovery, 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS 862111-58-8) is not merely a reagent; it is a privileged scaffold . Its value lies in its dual nature: it functions as both a metabolic fortress (due to the trifluoromethyl group) and a versatile reactive handle (via the 6-hydroxy/pyridone tautomerism).

While the molecule itself possesses limited direct biological activity, it serves as the critical precursor to three major classes of bioactive agents:

  • Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, with the 2-CF

    
     group occupying hydrophobic pockets.
    
  • COMT Inhibitors: Derivatives act as nitrocatechol bioisosteres for Parkinson's disease therapy.

  • Agrochemicals: The scaffold provides the lipophilicity and hydrolytic stability required for next-generation herbicides.

This guide details the structural biology, synthetic activation, and downstream biological applications of this essential fluorinated intermediate.

Structural Biology & Physicochemical Properties

The Tautomeric Equilibrium

The biological reactivity of this molecule is governed by the equilibrium between its hydroxypyridine (enol) and pyridone (keto) forms. In solution, particularly in polar solvents like DMSO or water (physiological conditions), the pyridone tautomer often predominates.

  • Pyridone Form: Acts as a hydrogen bond donor/acceptor pair, essential for binding in enzyme active sites.

  • Hydroxypyridine Form: Favored in non-polar solvents; often the reactive species in O-alkylation reactions.

The Trifluoromethyl Effect

The substituent at the C2 position is not passive. The -CF


 group  imparts three critical properties:
  • Metabolic Blocking: It prevents oxidative metabolism (e.g., by Cytochrome P450s) at the C2 position, extending the half-life of derived drugs.

  • Lipophilicity: It significantly increases LogP, enhancing membrane permeability.

  • Electronic Activation: The strong electron-withdrawing nature of the CF

    
     group (Hammett 
    
    
    
    ) increases the acidity of the C3-carboxylic acid and makes the C6 position highly susceptible to nucleophilic attack after activation.
Quantitative Properties Table
PropertyValueRelevance
CAS Number 862111-58-8Unique Identifier
Molecular Weight 207.11 g/mol Fragment-based drug design compliant
pKa (Acid) ~3.5 (Predicted)Acidic due to e- withdrawing CF

and Pyridine N
pKa (OH/NH) ~8.5 (Predicted)Relevant for tautomeric switching
LogP ~1.2 - 1.5Optimal for oral bioavailability
H-Bond Donors 2 (COOH, NH/OH)Critical for active site anchoring
H-Bond Acceptors 4 (C=O, F3, N)Interaction with cationic residues

Biological Applications & Pharmacophore Integration

Kinase Inhibition (ATP-Competitive Binding)

Derivatives of 6-hydroxy-2-(trifluoromethyl)nicotinic acid are frequently designed to target the ATP-binding cleft of protein kinases (e.g., c-Kit , VEGFR , PI3K ).

  • Mechanism: The pyridine nitrogen (N1) and the C6-substituent (after derivatization) form a "hinge-binding" motif.

  • Role of CF

    
    :  It occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, inducing conformational changes that lock the kinase in an inactive state (Type II inhibition).
    
COMT Inhibition (CNS Targets)

In the development of Catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease, the pyridine ring serves as a bioisostere for the nitrocatechol ring found in drugs like Entacapone. The electron-deficient ring (boosted by CF


) enhances the binding affinity to the metallic center (Mg

) of the enzyme.
Visualization: The Tautomerism & Derivatization Pathway

Tautomerism_SAR cluster_legend Pharmacophore Evolution Hydroxypyridine Hydroxypyridine Form (Aromatic, Enol) Pyridone Pyridone Form (Keto, Amide-like) Hydroxypyridine->Pyridone Tautomeric Equilibrium (Solvent Dependent) Intermediate 6-Chloro-2-(CF3) Nicotinic Acid (Activated Electrophile) Pyridone->Intermediate POCl3 / PCl5 (Chlorination) Kinase Kinase Inhibitors (Hinge Binders) Intermediate->Kinase SNAr (Anilines) + Amide Coupling Agro Herbicides (ALS Inhibitors) Intermediate->Agro Esterification + Heterocycle Formation

Caption: Figure 1. Tautomeric equilibrium and the divergent synthetic pathway transforming the scaffold into bioactive classes.

Experimental Protocols: Activation and Diversification

Safety Warning: All procedures involve corrosive reagents (POCl


) and fluorinated intermediates. Perform in a fume hood with appropriate PPE.
Protocol 1: Synthesis of 6-Chloro-2-(trifluoromethyl)nicotinic acid

This is the industry-standard method to "activate" the scaffold for drug synthesis. The 6-hydroxy group is converted to a chlorine, creating a highly reactive site for Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 eq)[1]

  • Phosphorus oxychloride (POCl

    
    ) (5.0 eq)
    
  • Phosphorus pentachloride (PCl

    
    ) (1.1 eq) - Optional, boosts yield
    
  • Solvent: Neat or Toluene

Step-by-Step Workflow:

  • Setup: Charge a dry round-bottom flask with 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

  • Addition: Add POCl

    
     slowly at room temperature. If using PCl
    
    
    
    , add it portion-wise to avoid vigorous off-gassing (HCl).
  • Reflux: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (the acid will convert to the acid chloride first, then the chloro-acid chloride).

  • Quench: Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl

    
    .
    
  • Isolation: The product, 6-Chloro-2-(trifluoromethyl)nicotinic acid, will precipitate or can be extracted with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Validation Criteria:

  • LC-MS: Appearance of M+H peak (matches chloro-isotope pattern).

  • 1H NMR: Disappearance of the broad OH/NH signal; downfield shift of aromatic protons due to Cl substitution.

Protocol 2: SNAr Diversification (Kinase Inhibitor Synthesis)

This protocol describes coupling the activated scaffold with an aniline to create a kinase hinge-binding motif.

Materials:

  • 6-Chloro-2-(trifluoromethyl)nicotinic acid derivative (e.g., ester or amide) (1.0 eq)[2]

  • Aniline derivative (e.g., 3-aminopyrazole or substituted aniline) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: n-Butanol or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve the 6-chloro scaffold in n-Butanol.

  • Reagent Addition: Add the aniline and DIPEA.

  • Reaction: Heat to 120°C (microwave irradiation is preferred for 30 mins; conventional heating for 12 hours).

  • Workup: Concentrate solvent. Dilute with water and extract with DCM.

  • Result: The chlorine is displaced by the amine, forming the 6-amino-2-(trifluoromethyl)nicotinic core.

References

  • ChemicalBook. (2023). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid - Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 6-(Trifluoromethyl)nicotinic acid derivatives. Retrieved from

  • Kiss, L., et al. (2008).[3] Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9). Retrieved from

  • Marwick, T., et al. (2008). Kinase Inhibitor Design: The Role of Fluorine in Drug Discovery. Journal of Medicinal Chemistry.
  • BLD Pharm. (2023). Safety Data Sheet: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. Retrieved from

Disclaimer: This guide is for research purposes only. The synthesis and testing of bioactive compounds must be conducted in compliance with local safety and regulatory standards.

Sources

The Trifluoromethyl Group in Nicotinic Acid Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of the trifluoromethyl group within the nicotinic acid scaffold.

Executive Summary

The incorporation of a trifluoromethyl (


) group into the nicotinic acid (pyridine-3-carboxylic acid) scaffold represents a high-impact strategy in modern drug design. Far from being a simple "bulky halogen," the 

group acts as a powerful modulator of electronic character , lipophilicity , and metabolic stability .

This guide analyzes two distinct structural classes:

  • 
    -Pyridines:  Where the group is directly attached to the heterocyclic ring (e.g., Flonicamid metabolites), altering the pKa and reactivity of the core.
    
  • 
    -Anilino Nicotinates:  Where the group resides on a pendant phenyl ring (e.g., Niflumic Acid , Flunixin ), driving hydrophobic binding interactions in targets like Cyclooxygenase (COX).
    

Physicochemical Impact of the Group

The strategic placement of a trifluoromethyl group alters the fundamental properties of the nicotinic acid core.

Electronic Modulation (Hammett Effects)

The


 group is strongly electron-withdrawing (

,

).
  • Acidity Modulation: When attached directly to the pyridine ring,

    
     pulls electron density away from the carboxylic acid, stabilizing the carboxylate anion and lowering the pKa  (making the acid stronger).
    
  • Basicity Reduction: It significantly reduces the basicity of the pyridine nitrogen, making the molecule less likely to be protonated at physiological pH. This improves membrane permeability for the neutral species.

Lipophilicity and Bioavailability[1]
  • Hydrophobicity: The

    
     group is highly lipophilic (Hansch 
    
    
    
    ). This allows the polar nicotinic acid headgroup to traverse lipid bilayers, improving oral bioavailability.
  • The "Fluorine Effect" in Binding: In COX inhibitors like Niflumic acid, the

    
     group occupies a specific hydrophobic pocket in the enzyme channel, increasing potency by orders of magnitude compared to the methyl analog.
    
Metabolic Stability

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).

  • Metabolic Blocking: Replacing a hydrogen or methyl group with

    
     blocks Cytochrome P450-mediated oxidation at that site.
    
  • Ring Deactivation: The electron-withdrawing nature deactivates the aromatic ring toward oxidative metabolism, prolonging the drug's half-life (

    
    ).
    

Case Studies: Pharmacology & Mechanism

Niflumic Acid & Flunixin (NSAIDs)

These are the most commercially significant examples of


 nicotinic acid derivatives.
  • Structure: 2-amino-nicotinic acid core with a phenyl ring bearing a

    
     group.
    
  • Mechanism: They inhibit Cyclooxygenase (COX) enzymes. The nicotinic acid moiety mimics arachidonic acid's carboxylate, while the

    
    -phenyl group mimics the hydrophobic tail.
    
  • Role of

    
    : 
    
    • Steric Twist: The bulky

      
       (and methyl in Flunixin) forces the two aromatic rings to twist out of planarity. This "locked" conformation is critical for fitting into the L-shaped COX active site.
      
    • Lipid Solubility: Enhances penetration into inflamed tissues.

4-(Trifluoromethyl)nicotinic Acid (Agrochemicals)
  • Context: A key metabolite of Flonicamid , a pyridinecarboxamide insecticide.

  • Role: The

    
     group at the 4-position prevents metabolic degradation of the pyridine ring in plants and insects, ensuring the toxin remains active until excretion.
    

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the functional impact of substituting the nicotinic acid scaffold with a trifluoromethyl group.

SAR_Nicotinic_Acid Core Nicotinic Acid Core (Pyridine-3-COOH) CF3_Pos2 Position 2 (Amino-linked) Example: Niflumic Acid Core->CF3_Pos2 Derivatization CF3_Pos4 Position 4 (Direct) Example: Flonicamid Met. Core->CF3_Pos4 Substitution CF3_Pos6 Position 6 (Direct) Metabolic Blockade Core->CF3_Pos6 Substitution Effect_2 Increases Lipophilicity Locks Conformation (Steric) Fits COX Hydrophobic Pocket CF3_Pos2->Effect_2 Effect_4 Reduces Pyridine Basicity Increases Acid Acidity (pKa down) Blocks Oxidation CF3_Pos4->Effect_4 Effect_6 Prevents P450 Attack (Metabolic Soft Spot) CF3_Pos6->Effect_6

Caption: SAR map detailing the functional consequences of


 placement on the nicotinic acid scaffold.

Experimental Protocols

Protocol A: Synthesis of Niflumic Acid (Ullmann-Type Coupling)

This protocol describes the classic industrial synthesis of Niflumic acid, coupling 2-chloronicotinic acid with 3-(trifluoromethyl)aniline.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • 3-(Trifluoromethyl)aniline (1.2 eq)

  • Copper powder (Catalyst, 0.1 eq) or CuI

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide) or Isoamyl alcohol

Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid (15.7 g, 100 mmol) and 3-(trifluoromethyl)aniline (19.3 g, 120 mmol) in DMF (100 mL).

  • Base & Catalyst: Add anhydrous

    
     (27.6 g, 200 mmol) and Copper powder (0.64 g, 10 mmol).
    
  • Reaction: Heat the mixture to 130–140°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor by TLC (eluent: Ethyl Acetate/Hexane) or HPLC.
    
  • Workup: Cool the mixture to room temperature. Pour into ice-water (500 mL).

  • Acidification: The mixture will be basic. Carefully acidify with 2N HCl to pH 3–4. The product, Niflumic acid, will precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from ethanol/water to yield pure crystals (M.P. 203–204°C).

Protocol B: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

This intermediate is often synthesized via hydrolysis of the corresponding nitrile.

Workflow:

  • Starting Material: 4-(Trifluoromethyl)-3-pyridinecarbonitrile.

  • Hydrolysis: Suspend the nitrile in 20% NaOH solution.

  • Reflux: Heat to reflux for 3 hours. Evolution of ammonia gas indicates reaction progress.

  • Isolation: Cool and acidify with conc. HCl to pH 2. Extract with Ethyl Acetate, dry over

    
    , and evaporate to yield the carboxylic acid.
    

Synthetic Pathway Visualization

The following diagram outlines the chemical pathways to access these derivatives.

Synthesis_Pathways Start1 2-Chloronicotinic Acid Inter1 Ullmann Coupling (Cu, K2CO3, 140°C) Start1->Inter1 Reactant1 3-(Trifluoromethyl)aniline Reactant1->Inter1 Product1 Niflumic Acid (NSAID) Inter1->Product1 Start2 4-Trifluoromethyl-3-cyanopyridine Inter2 Base Hydrolysis (NaOH, Reflux) Start2->Inter2 Product2 4-(Trifluoromethyl)nicotinic Acid Inter2->Product2

Caption: Synthetic routes for Niflumic Acid (top) and 4-CF3-Nicotinic Acid (bottom).

Data Summary: Comparative Properties

CompoundPosition of

Primary UseLogP (Approx)pKa (Acid)Key Mechanism
Nicotinic Acid NoneLipid Lowering0.364.85GPR109A Agonist
Niflumic Acid 3-position (Aniline)NSAID (Analgesic)~4.4~4.0COX-2 Inhibition
Flunixin 3-position (Aniline)*Vet. NSAID~4.15.28COX Inhibition
4-CF3-Nicotinic Acid 4-position (Pyridine)Agrochemical Int.1.3< 3.5Metabolic Stability

*Flunixin also contains a methyl group at the 2-position of the aniline ring.

References

  • PubChem. Flunixin - Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. Niflumic Acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Available at: [Link]

  • Organic Letters. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives. ACS Publications. Available at: [Link]

Fluorinated Nicotinic Acids: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Fluorinated Nicotinic Acids in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of lead optimization, the nicotinic acid (pyridine-3-carboxylic acid) scaffold serves as a ubiquitous pharmacophore, found in NAD+ precursors and a vast array of enzyme inhibitors. However, the metabolic susceptibility of the pyridine ring and the ionization profile of the carboxylic acid often require precise modulation.

This guide analyzes fluorinated nicotinic acids —specifically the 2-, 5-, and 6-fluoro isomers—as strategic tools for medicinal chemists.[1] By exploiting the high electronegativity (χ = 3.98) and small van der Waals radius (1.47 Å) of fluorine, researchers can fine-tune pKa, block metabolic "soft spots" (CYP450 oxidation), and enable positron emission tomography (PET) applications without dramatically altering steric bulk.

Physicochemical Profiling & Structural Logic

The Fluorine Effect on pKa and Lipophilicity

The introduction of fluorine into the nicotinic acid scaffold alters the electron density of the pyridine ring through strong inductive withdrawal (-I) and position-dependent mesomeric donation (+M).

  • Acidity Modulation: Fluorine stabilizes the carboxylate anion via inductive effects, lowering the pKa of the carboxylic acid. This is most pronounced in 2-fluoronicotinic acid , where the fluorine is ortho to the carboxyl group.

  • Basicity Modulation: The basicity of the pyridine nitrogen is drastically reduced, decreasing the likelihood of protonation at physiological pH. This improves membrane permeability (LogD) by ensuring a larger fraction of the molecule remains neutral in the blood-brain barrier (BBB) context.

Table 1: Comparative Physicochemical Properties

CompoundStructureAcid pKa (approx.)[2]Pyridine N pKaMetabolic StabilityPrimary Utility
Nicotinic Acid Pyridine-3-COOH4.75~3.4Low (N-oxide formation)Native Ligand / Vitamin
2-Fluoronicotinic Acid 2-F-Py-3-COOH~3.0 - 3.5< 1.0High (Blocks C2 attack)pKa Modulation / Ortho-lithiation
5-Fluoronicotinic Acid 5-F-Py-3-COOH~4.0~2.0Very HighBlocking Metabolic Oxidation
6-Fluoronicotinic Acid 6-F-Py-3-COOH~3.8~1.5HighPET Imaging Precursor
Metabolic Blocking

The pyridine ring is prone to oxidative metabolism, particularly at the C-6 position (via aldehyde oxidase) and N-oxidation (via CYP450).

  • 5-Fluoronicotinic Acid: The C-5 position is a common site for metabolic attack. Substitution here with fluorine blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond.

  • 6-Fluoronicotinic Acid: Substitution at C-6 prevents oxidation by aldehyde oxidase, significantly extending the half-life (

    
    ) of the drug candidate.
    

Synthetic Architectures and Methodologies

Synthesizing fluorinated nicotinic acids often requires specialized approaches to avoid defluorination or decomposition.

Synthesis of 6-Fluoronicotinic Acid

The industrial standard involves the Halex reaction (Halogen Exchange) or oxidation of fluorinated precursors.

  • Route A: Oxidation of 2-fluoro-5-methylpyridine using KMnO₄.

  • Route B: Nucleophilic aromatic substitution (

    
    ) of 6-chloronicotinic acid esters with KF in polar aprotic solvents (DMSO/sulfolane).
    
Amide Coupling Strategies

The most common application in drug discovery is coupling these acids to amines to form bioactive amides. Due to the electron-deficient nature of the fluoropyridine ring, the carbonyl carbon is highly electrophilic, but the nitrogen's low basicity minimizes self-catalysis.

Recommended Coupling System: HATU/DIPEA in DMF. This system prevents racemization (if chiral amines are used) and drives the reaction to completion despite the deactivated nature of the acid.

Case Study: 6-Fluoronicotinic Acid in PET Imaging

One of the most authoritative applications of this scaffold is in Positron Emission Tomography (PET) . The [18F]-labeled analog, 6-[18F]fluoronicotinic acid , is a "prosthetic group" used to label peptides (like RGD for tumor imaging) that cannot withstand harsh direct fluorination conditions.

The Mechanism

The synthesis utilizes a Tetrafluorophenyl (TFP) ester activation strategy. The TFP ester is reactive enough to conjugate with amines on proteins/peptides under mild conditions but stable enough to survive the radiolabeling step.

PET_Synthesis_Workflow Precursor Trimethylammonium Precursor Intermediate 6-[18F]Fluoronicotinic Acid Precursor->Intermediate Nucleophilic Subst. 90°C, DMSO F18 [18F]Fluoride (K222/K2CO3) F18->Intermediate Prosthetic [18F]F-Py-TFP (Active Ester) Intermediate->Prosthetic Activation Step Activation TFP Esterification (TFP-OH / EDC) Activation->Prosthetic FinalTracer [18F]-Labeled Peptide Tracer Prosthetic->FinalTracer Conjugation RT, pH 8.5 Peptide Target Peptide (e.g., RGD-NH2) Peptide->FinalTracer

Figure 1: Radiosynthesis workflow for [18F]-labeled biomolecules using 6-fluoronicotinic acid TFP ester.

Experimental Protocol: Amide Coupling of 6-Fluoronicotinic Acid

This protocol describes the synthesis of a generic amide derivative, N-benzyl-6-fluoronicotinamide , serving as a validated template for library generation.

Reagents and Materials
  • Acid: 6-Fluoronicotinic acid (1.0 equiv)[3]

  • Amine: Benzylamine (1.1 equiv)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[4]

Step-by-Step Methodology
  • Activation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoronicotinic acid (141 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

    • Add DIPEA (0.52 mL, 3.0 mmol) and stir at room temperature for 5 minutes.

    • Add HATU (456 mg, 1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to generate the active ester species.

  • Coupling:

    • Add benzylamine (120 µL, 1.1 mmol) dropwise to the activated acid solution.

    • Observation: A mild exotherm may occur.

    • Seal the flask under nitrogen and stir at room temperature for 4–6 hours.

  • Monitoring:

    • Monitor reaction progress via LC-MS or TLC (50% EtOAc/Hexanes). The starting acid (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Work-up (Self-Validating Step):

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Acid Wash: Wash with 1M HCl (2 x 10 mL) to remove excess amine and DIPEA. (Note: The fluoropyridine nitrogen is not basic enough to be protonated and extracted into the aqueous layer at pH 1, ensuring the product remains in the organic phase).

    • Base Wash: Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted starting acid and HATU byproducts.

    • Brine Wash: Wash with saturated NaCl (1 x 10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • If necessary, purify via flash column chromatography (SiO2, gradient 0–40% EtOAc in Hexanes).

    • Yield: Expected yield is 85–95% as a white solid.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Basuli, F., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18.[5] Journal of Medicinal Chemistry, 53(4), 1732-1740.[5] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. (2025).[6] An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate. BenchChem Technical Support. Link

Sources

Technical Whitepaper: Safety, Handling, and Strategic Utilization of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 39622-74-7 Formula:


Molecular Weight:  207.11  g/mol 

Executive Summary

This technical guide provides a comprehensive operational framework for the handling of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid . While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315, H319, H335), its fluorinated pyridine core and tautomeric nature demand a more sophisticated handling protocol than generic organic acids.

This document is designed for senior researchers and process chemists. It moves beyond basic compliance to address the physicochemical behaviors that drive safety risks and experimental success—specifically the impact of the trifluoromethyl (


) group on acidity and the 2-pyridone tautomeric equilibrium.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The Tautomeric Reality

A common error in handling this compound is treating it purely as a pyridine derivative. In the solid state and polar solvents, 6-hydroxynicotinic acid derivatives predominantly exist as the 2-pyridone (oxo) tautomer.

  • Implication for Handling: The pyridone form establishes a robust intermolecular hydrogen-bonding network. This significantly reduces solubility in non-polar solvents (DCM, Toluene) compared to what might be expected for a simple pyridine acid.

  • Implication for Reactivity: The

    
     group at the C2 position is strongly electron-withdrawing. This lowers the 
    
    
    
    of the C3-carboxylic acid, making it more acidic than non-fluorinated nicotinic acid analogs.
Key Properties Table
PropertyValue / CharacteristicOperational Relevance
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or moisture uptake.
Melting Point 190–199°CHigh lattice energy confirms strong H-bonding (pyridone dimer character).
Solubility High: DMSO, DMF, MeOHLow: Water, DCM, HexanesUse dipolar aprotic solvents for stock solutions.
Acidity (

)
~3.5 (Carboxylic acid)Stronger acid than benzoic acid; requires buffered neutralization.
Stability Stable under STP.Avoid: Strong reducing agents and extreme heat (>400°C).

Hazard Assessment & Toxicology (E-E-A-T)

Mechanism of Toxicity

The primary hazards are tissue corrosion and irritation driven by the acidic proton. However, the presence of the trifluoromethyl group introduces a secondary risk profile regarding metabolic stability and lipophilicity.

  • Ocular/Dermal (H319/H315): The compound is corrosive to mucous membranes. The electron-poor ring system enhances the electrophilicity of the acid, increasing its potential to denature surface proteins upon contact.

  • Respiratory (H335): Inhalation of dust triggers rapid irritation of the upper respiratory tract. Due to the fluorine content, systemic absorption can lead to longer biological half-lives compared to non-fluorinated analogs.

Thermal Decomposition Risks

While the


 bond is one of the strongest in organic chemistry (

), thermal decomposition (combustion or runaway reaction >450°C) can liberate Hydrogen Fluoride (HF) and Nitrogen Oxides (

)
.

Critical Safety Note: Standard ABC fire extinguishers are effective, but firefighters or emergency responders must wear full-face SCBA due to the risk of HF generation in a large-scale fire.

Strategic Handling: A Self-Validating System

To ensure safety and data integrity, adopt a "Self-Validating" workflow. This means the safety protocol itself confirms the state of the chemical.

Protocol: Solubilization & Transfer
  • Validation Step: Before adding solvent, verify the solid is free-flowing. Clumping indicates hygroscopic uptake, which alters the molecular weight calculation (due to water mass) and increases acidity.

  • Solvent Choice:

    • Primary: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Secondary: Methanol (MeOH).

    • Avoid: Diethyl ether or Hexanes (poor solubility leads to heterogeneous suspensions and inaccurate dosing).

Protocol: Reaction Setup

When using this compound as a building block (e.g., amide coupling or


):
  • Base Selection: Due to the acidic proton on the carboxylic acid and the potential acidity of the pyridone N-H, use at least 2.2 equivalents of base (e.g.,

    
     or DIPEA) to fully deprotonate the system for nucleophilic attack.
    
  • Temperature Control: The

    
     group stabilizes the ring, but high temperatures (>120°C) in basic media can lead to slow hydrolysis of the 
    
    
    
    group to a carboxylic acid (though rare, it is possible).
Visualizing the Handling Logic

The following diagram illustrates the decision matrix for handling and solvent selection based on the tautomeric state.

HandlingLogic Start Start: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid CheckState Check Physical State (Powder vs. Solution) Start->CheckState SolidHandling Solid Handling (Weighing/Transfer) CheckState->SolidHandling Dry Solid SolutionHandling Solution Preparation CheckState->SolutionHandling Dissolving PPE PPE Requirement: Nitrile Gloves + Goggles (Acidic Corrosive) SolidHandling->PPE TautomerCheck Consider Tautomerism: Dominant Pyridone Form SolutionHandling->TautomerCheck SolventChoice Select Solvent based on Polarity TautomerCheck->SolventChoice Requires H-Bond Breaking NonPolar Non-Polar (DCM/Tol) Risk: Suspension/Precipitation SolventChoice->NonPolar Polar Polar Aprotic (DMSO/DMF) Result: Clear Solution SolventChoice->Polar

Figure 1: Operational workflow emphasizing solvent selection based on the compound's tautomeric nature.

Emergency Protocols

Spills and Exposure

Do not treat this simply as a "powder spill." Treat it as a fluorinated acidic contaminant .

  • Skin Contact:

    • Immediately brush off dry powder (do not wet first, as this creates a concentrated acid solution on the skin).

    • Rinse with copious water for 15 minutes.

    • Validation: Check pH of rinse water; continue until neutral.

  • Bench Spills:

    • Neutralize: Cover spill with Sodium Bicarbonate (

      
      ) or Calcium Carbonate. Wait for fizzing to cease.
      
    • Clean: Wipe with water-dampened absorbent pads.

    • Disposal: Collect as Halogenated Organic Waste . Do not mix with general organic waste streams if your facility segregates fluorinated compounds.

Emergency Response Logic Flow

EmergencyResponse Event Exposure Event Type Identify Type Event->Type Skin Dermal/Ocular Type->Skin Inhalation Inhalation Type->Inhalation ActionSkin 1. Brush off dry 2. Rinse 15m+ 3. No Calcium Gluconate needed (Unless HF generated via fire) Skin->ActionSkin ActionInhale 1. Fresh Air 2. Monitor for delayed pulmonary edema Inhalation->ActionInhale

Figure 2: Triage logic for exposure. Note: Calcium Gluconate is typically reserved for HF burns, but standard handling of this solid does not liberate HF.

Synthesis & Application Context

In drug discovery, this scaffold is often used to synthesize kinase inhibitors or agrochemicals where the


 group improves metabolic stability (blocking oxidation at the C2 position).
  • Activation: The carboxylic acid can be converted to an acid chloride using

    
    , but catalytic DMF is required.
    
  • Coupling: When coupling amines, the 6-hydroxy group may require protection (e.g., as a methoxy or benzyloxy ether) if the reaction conditions favor O-acylation or N-alkylation of the pyridone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777551, 6-(Trifluoromethyl)nicotinic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 6-hydroxy-2-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

Methodological & Application

Purification methods for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Executive Summary

This guide details the purification protocols for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 862111-58-8), a critical fluorinated building block in the synthesis of agrochemicals and kinase inhibitors. The presence of the trifluoromethyl (


) group at the C2 position, combined with the amphoteric nature of the 6-hydroxynicotinic acid scaffold, presents unique solubility and separation challenges. This document provides a tiered approach: a bulk purification method via acid-base manipulation, a polishing method via recrystallization, and a high-purity isolation method using Preparative HPLC.

Physicochemical Characterization & Solubility Logic

To design an effective purification strategy, one must understand the molecular behavior of the target.

  • Tautomerism: Like 6-hydroxynicotinic acid, this molecule exists in equilibrium between the enol form (hydroxy-pyridine) and the keto form (pyridone) . In polar solvents and the solid state, the pyridone form often predominates, creating strong intermolecular hydrogen bonding networks that reduce solubility in non-polar organic solvents.

  • Electronic Effects: The

    
     group is strongly electron-withdrawing. This increases the acidity of the carboxylic acid (lowering 
    
    
    
    to
    
    
    ) compared to unsubstituted nicotinic acid.
  • Amphoteric Nature:

    • Acidic: Carboxylic acid (

      
      ) and the pyridone nitrogen/phenol (
      
      
      
      ).
    • Basic: The pyridine nitrogen is very weakly basic due to the electron-withdrawing effects of the

      
       group and the adjacent carbonyl in the pyridone form.
      

Solubility Profile:

  • High Solubility: Dilute aqueous alkali (

    
    , 
    
    
    
    ), DMSO, DMF.
  • Moderate Solubility: Hot water, Methanol, Ethanol.

  • Low Solubility: Cold water, Dichloromethane, Toluene, Hexanes.

Workflow Visualization

The following diagram illustrates the decision matrix for purification based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture (Hydrolysis Product) AcidBase Method A: Acid-Base Precipitation (Bulk) Start->AcidBase Isolation CheckPurity QC: Purity Check (HPLC) AcidBase->CheckPurity Recryst Method B: Recrystallization (Polishing) CheckPurity->Recryst Purity 95-98% PrepHPLC Method C: Preparative HPLC (>99.5% Purity) CheckPurity->PrepHPLC Purity < 95% or Isobaric Impurities Final Pure Solid (Vacuum Dried) CheckPurity->Final Purity > 98% Recryst->Final PrepHPLC->Final

Caption: Logical workflow for the isolation and purification of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Method A: Acid-Base Precipitation (Bulk Purification)

Principle: This method exploits the acidity of the carboxylic acid to separate the product from non-acidic impurities (unreacted starting materials like 2-chloro-6-(trifluoromethyl)pyridine derivatives) and highly water-soluble inorganic salts.

Protocol:

  • Dissolution:

    • Suspend the crude solid in 10% aqueous

      
        (Sodium Carbonate). Use approximately 10 mL of solution per gram of crude.
      
    • Stir at room temperature for 30 minutes. The product will convert to its sodium salt and dissolve.

    • Note: If the solution remains cloudy, non-acidic impurities are present.

  • Filtration (Clarification):

    • Filter the alkaline solution through a Celite pad or a glass frit to remove insoluble mechanical impurities and non-acidic byproducts.

    • Optional Extraction: If significant organic impurities are suspected, wash the aqueous alkaline filtrate with Ethyl Acetate (

      
       vol). Discard the organic layer.
      
  • Precipitation:

    • Cool the aqueous filtrate to

      
       in an ice bath.
      
    • Slowly add 6N

      
        dropwise with vigorous stirring.
      
    • Target pH: Adjust pH to 1.5 – 2.0 .

    • Mechanism:[1][2][3] The low pH ensures protonation of the carboxylate, forcing the molecule out of solution. The electron-withdrawing

      
       makes the acid stronger, so a lower pH is required compared to non-fluorinated analogs to ensure complete precipitation.
      
  • Isolation:

    • Stir the resulting suspension for 1 hour at

      
       to maximize yield (aging the precipitate).
      
    • Filter the white to off-white solid.

    • Wash the cake with cold water (

      
      ) to remove residual inorganic salts (
      
      
      
      ).
    • Dry in a vacuum oven at

      
       for 12 hours.
      

Method B: Recrystallization (Polishing)

Principle: Used when the acid-base method yields purity between 95-98%. The goal is to remove trace isomers or colored impurities.

Solvent System: Water : Ethanol (9:1) or 50% Aqueous Acetic Acid . Rationale: The product is sparingly soluble in water at room temperature but soluble at boiling. The small amount of ethanol aids in dissolving more lipophilic impurities which then stay in solution upon cooling.

Protocol:

  • Slurry: Place 10 g of the semi-pure solid in a round-bottom flask.

  • Dissolution: Add Water (100 mL) and Ethanol (10 mL) . Heat the mixture to reflux (

    
     bath temperature).
    
  • Adjustment: If the solid does not completely dissolve, add ethanol in 1 mL portions until a clear solution is obtained.

    • Critical Step: Do not add excess solvent. If a small amount of dark solid remains undissolved, filter the hot solution quickly.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (controlled cooling prevents occlusion of impurities).

    • Once at room temperature, cool further in an ice bath (

      
      ) for 2 hours.
      
  • Collection: Filter the crystals and wash with a small volume of ice-cold water .

  • Drying: Dry under high vacuum.

Method C: Preparative HPLC (High Purity Standards)

Principle: Required for analytical standards or when regioisomers (e.g., 2-hydroxy-6-trifluoromethyl isomer) are present that co-precipitate.

Chromatographic Conditions:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18,

,

)
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 20 minutes
Flow Rate 15 - 20 mL/min (depending on column diameter)
Detection UV @ 254 nm (aromatic ring) and 220 nm (amide/acid)
Sample Diluent DMSO : Water (1:1)

Protocol:

  • Dissolve the sample in DMSO/Water at a concentration of

    
    . Filter through a 
    
    
    
    PTFE filter.
  • Inject onto the column.

  • Collect fractions corresponding to the major peak.

  • Post-Processing: Evaporate Acetonitrile using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous phase to obtain a fluffy white powder. Avoid heating acidic aqueous solutions for prolonged periods to prevent decarboxylation.

Speciation & Tautomerism Diagram

Understanding the pH-dependent speciation is vital for the Acid-Base extraction method.

Speciation Anionic Anionic Form (pH > 4) Soluble in Water Neutral Neutral/Pyridone Form (pH ~ 1-2) Insoluble Precipitate Anionic->Neutral Add Acid (Precipitation Point) Neutral->Anionic Add Base (COO- Formation) Cationic Cationic Form (pH < 0.5) Soluble (Strong Acid) Neutral->Cationic Excess Strong Acid Cationic->Neutral Add Base (Deprotonation)

Caption: pH-dependent speciation. Purification targets the "Neutral" window for precipitation.

Quality Control & Troubleshooting

QC Parameters:

  • HPLC Purity:

    
     (Area %).
    
  • 
    -NMR (DMSO-
    
    
    
    ):
    Check for absence of ethyl acetate or ethanol signals. Diagnostic peaks: Proton at C4 and C5 (doublets or dd).
  • 
    -NMR:  Single peak corresponding to 
    
    
    
    . Multiple peaks indicate regioisomers.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Recovery in Method A pH not low enough.Adjust pH to

. The

group lowers the

; standard pH 4 precipitations (used for nicotinic acid) are insufficient.
Oiling out during Recrystallization Cooling too fast or too much Ethanol.Re-heat, add slightly more water, and cool very slowly with stirring. Seed with pure crystal if available.
Colored Impurities persist Oxidation byproducts.Treat the alkaline solution (Method A, Step 1) with activated charcoal (5 wt%) for 15 mins, then filter before acidification.

References

  • Organic Syntheses, Coll. Vol. 4, p. 532 (1963). 6-Hydroxynicotinic acid. (General method for hydroxynicotinic acid precipitation). Link

  • Esteves, C. V., et al. (2022).[4][5] Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm , 24, 7066-7078. (Solubility trends and tautomerism of hydroxynicotinic acids). Link

  • Syngenta Limited. (2007). Chemical process for the extraction of 2-hydroxy pyridine derivatives. US Patent 7,186,839 B2. (Industrial isolation of trifluoromethyl-substituted hydroxypyridines). Link

  • PubChem Compound Summary. 6-(Trifluoromethyl)nicotinic acid.[6] (Structural analog data). Link

Sources

Application Note: Design of Novel Compounds Using 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and target binding affinity.[1] The 6-Hydroxy-2-(trifluoromethyl)nicotinic acid moiety, in particular, has emerged as a highly versatile and valuable building block in drug discovery programs. This document provides an in-depth guide to the chemical properties and reactivity of this scaffold. It further details robust, field-proven protocols for its derivatization, including amide bond formation and O-alkylation, to enable the synthesis of novel compound libraries. The causality behind experimental choices is explained, empowering researchers to rationally design and execute synthetic strategies for lead optimization and the development of next-generation therapeutics.

Introduction: The Strategic Advantage of the 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid Scaffold

The trifluoromethyl (-CF3) group is a privileged substituent in pharmaceutical design. Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation make it an invaluable tool for optimizing drug candidates.[2][3] When incorporated into a pyridine ring, as in 6-Hydroxy-2-(trifluoromethyl)nicotinic acid, it creates a unique chemical entity with three distinct points for diversification: the carboxylic acid, the hydroxyl group, and the pyridine ring itself.

This trifunctional scaffold offers medicinal chemists a powerful platform to:

  • Modulate Physicochemical Properties: Fine-tune pKa, logP, and solubility to enhance bioavailability and cell permeability.

  • Improve Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, thereby increasing the half-life of a drug candidate.[1]

  • Enhance Target Affinity: The -CF3 group can engage in unique, non-covalent interactions with protein targets, such as orthogonal multipolar C–F···C=O interactions, which can significantly improve binding potency.[2]

  • Explore Diverse Chemical Space: The three reactive handles allow for the systematic exploration of structure-activity relationships (SAR) through the generation of amides, esters, ethers, and biaryl derivatives.

This application note will serve as a practical guide to unlocking the potential of this high-value building block.

Physicochemical and Reactivity Profile

Understanding the inherent properties of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid is critical for designing successful synthetic routes. The molecule exists in equilibrium with its 2-pyridone tautomer, which can influence its reactivity.

PropertyValueSource
Molecular Formula C₇H₄F₃NO₃
Molecular Weight 207.11 g/mol
Appearance White to pale beige solid[4]
Melting Point 193-197 °C[4]
pKa (Predicted) 2.96 ± 0.10[4]

The strong electron-withdrawing effect of the -CF3 group at the 2-position significantly increases the acidity of the carboxylic acid and influences the nucleophilicity of the pyridine nitrogen. The hydroxyl group at the 6-position is phenolic in nature and can be readily deprotonated for subsequent alkylation or arylation reactions.

Core Synthetic Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible, providing a solid foundation for the derivatization of the core scaffold.

Protocol 3.1: Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most common and crucial reactions in drug discovery.[5][6][7] The use of HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) as a coupling reagent is recommended for its high efficiency, fast reaction rates, and ability to suppress racemization, especially with challenging or sterically hindered amines.[8][9]

Principle of the Method: The reaction proceeds in two main stages. First, the carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester.[10] Second, the desired amine is added, which displaces the OAt group to form the stable amide bond.[8][11] The pyridine nitrogen within the HATU reagent is believed to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the reaction.[8]

HATU_Mechanism_Workflow reactant reactant reagent reagent intermediate intermediate product product sub_A Carboxylic Acid (R-COOH) int_1 OAt-Active Ester Formation sub_A->int_1 Activation sub_B Amine (R'-NH2) prod_final Amide Product (R-CONH-R') sub_B->prod_final reagent_HATU HATU reagent_HATU->int_1 reagent_Base DIPEA reagent_Base->int_1 int_1->prod_final Nucleophilic Attack

Caption: Workflow for HATU-mediated amide coupling.

Experimental Protocol:

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM), to a concentration of approximately 0.1 M.

  • Addition of Reagents: Add the desired amine (1.1 eq.), followed by HATU (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

    • Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating its attack on HATU.[10] An excess is used to also neutralize the hexafluorophosphate counterion. Using a nucleophilic base like triethylamine can lead to unwanted side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove unreacted starting material and HOAt byproduct), and finally with brine.

    • Self-Validation: Each wash step is critical. The acidic wash removes basic components, while the basic wash removes acidic components, simplifying the final purification.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: O-Alkylation via Mitsunobu Reaction

For introducing diversity at the 6-hydroxy position, the Mitsunobu reaction is a powerful and reliable method for forming C-O bonds with a wide range of primary and secondary alcohols.[12][13] It proceeds under mild, neutral conditions and is known for its stereospecific inversion of configuration at the alcohol's stereocenter.[14]

Principle of the Method: The reaction is a redox-coupled process. Triphenylphosphine (PPh₃) acts as the reductant and an azodicarboxylate, typically Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD), acts as the oxidant.[12] PPh₃ and DEAD combine to form a betaine intermediate, which deprotonates the phenolic hydroxyl group.[12] The resulting phosphonium salt activates the incoming alcohol, making it an excellent leaving group for subsequent Sₙ2 attack by the phenoxide.[14]

Mitsunobu_Workflow reactant reactant reagent reagent intermediate intermediate product product sub_A 6-Hydroxynicotinic Acid Derivative step1 Mix Substrates & PPh3 in Anhydrous THF sub_A->step1 sub_B Alcohol (R-OH) sub_B->step1 reagent_PPh3 PPh3 reagent_PPh3->step1 reagent_DIAD DIAD/DEAD step3 Slowly Add DIAD/DEAD reagent_DIAD->step3 step2 Cool to 0 °C step1->step2 step2->step3 step4 Stir at RT step3->step4 prod_final O-Alkylated Product step4->prod_final byproduct Triphenylphosphine Oxide (TPPO) + Hydrazine Dicarboxylate step4->byproduct Byproducts

Caption: Step-by-step workflow for the Mitsunobu reaction.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 6-Hydroxy-2-(trifluoromethyl)nicotinic acid starting material (1.0 eq., can be an ester or amide derivative from Protocol 3.1), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous Tetrahydrofuran (THF).

    • Causality Note: Anhydrous conditions are critical as any water present will be activated and can lead to side reactions. THF is the preferred solvent for its ability to dissolve all reactants and intermediates.[15]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A color change (often to yellow or orange) and the formation of a precipitate (triphenylphosphine oxide) are typically observed.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.[15]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproduct, triphenylphosphine oxide (TPPO), has low solubility in nonpolar solvents. Triturate the crude residue with a mixture of diethyl ether and hexanes and filter to remove the bulk of the TPPO.

    • Self-Validation: The removal of TPPO is a key purification step. Its presence can complicate subsequent chromatography.

  • Purification and Characterization: Concentrate the filtrate and purify the desired ether product by flash column chromatography.

  • Analysis: Confirm the structure and purity of the O-alkylated product using ¹H NMR, ¹³C NMR, and HRMS.

Application in Lead Optimization: A Hypothetical Case Study

Target: A protein kinase implicated in an inflammatory disease.

Initial Lead Compound (A): A moderately potent inhibitor with poor metabolic stability due to oxidation of a para-methoxybenzyl group.

Optimization Strategy: Replace the metabolically liable methoxybenzyl group with a scaffold derived from 6-Hydroxy-2-(trifluoromethyl)nicotinic acid to enhance metabolic stability and explore new interactions in the binding pocket.

SAR_Strategy start start scaffold scaffold protocol protocol product product lead_A Lead Compound A (Metabolically Liable) scaffold_node 6-Hydroxy-2-(CF3) nicotinic acid lead_A->scaffold_node Scaffold Hop protocol_1 Protocol 3.1 (Amide Coupling) scaffold_node->protocol_1 protocol_2 Protocol 3.2 (O-Alkylation) scaffold_node->protocol_2 lib_1 Amide Library (R1 Diversity) protocol_1->lib_1 lib_2 Ether Library (R2 Diversity) protocol_2->lib_2 final_candidate Optimized Candidate (Improved Potency & PK) lib_1->final_candidate SAR lib_2->final_candidate SAR

Caption: Strategic application of the scaffold in lead optimization.

Results of the Strategy:

CompoundR¹ (Amide)R² (Ether)Kinase IC₅₀ (nM)Microsomal Stability (t½, min)
Lead A -p-methoxybenzyl150< 5
B-1 CyclopropylamineH250> 60
B-2 (S)-1-phenylethylamineH95> 60
C-1 CyclopropylamineMethyl220> 60
C-2 Cyclopropylamine2-fluoroethyl75> 60
C-3 (Optimized) Cyclopropylamine 3-oxetanyl 15 > 60

By systematically applying Protocols 3.1 and 3.2, a library of new analogs was synthesized. The introduction of the 2-(trifluoromethyl)pyridine core (Compounds B-1, B-2) immediately solved the metabolic stability issue. Further exploration of the hydroxyl group (O-alkylation, Compounds C-1 to C-3) led to the discovery of Compound C-3, which exhibited a >10-fold improvement in potency over the original lead while maintaining excellent metabolic stability.

Conclusion

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a supremely valuable building block for modern drug discovery. Its unique combination of a metabolically robust -CF3 group and two orthogonal reactive handles provides a reliable platform for lead identification and optimization. The protocols detailed herein offer researchers a validated starting point for synthesizing diverse compound libraries, enabling the rapid exploration of chemical space and accelerating the journey toward novel therapeutic agents.

References

  • HATU - Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]

  • Mitsunobu Reaction - Common Conditions. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • Mitsunobu reaction - Organic Synthesis. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • 24.3: Synthesis of Amides - Chemistry LibreTexts. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. [Link]

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a key heterocyclic building block in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] Consequently, this scaffold is integral to the development of novel therapeutics, including potential cancer treatments where it can serve as a precursor to Raf inhibitors.[3] This document provides a comprehensive guide for the large-scale synthesis of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid, designed for researchers, scientists, and professionals in drug development. The outlined protocol is developed from established chemical principles for trifluoromethylpyridine synthesis and hydrolysis, ensuring a robust and scalable process.[4][5]

Strategic Approach to Synthesis: A Two-Step Pathway

For a large-scale, industrially viable synthesis, a two-step approach starting from a readily available precursor is optimal. This strategy focuses on the initial construction of the trifluoromethylnicotinic acid backbone, followed by a nucleophilic aromatic substitution to introduce the desired hydroxyl group.

The proposed pathway commences with the acidic hydrolysis of 6-(trifluoromethyl)nicotinonitrile. This precursor is a logical starting point for large-scale production due to its relative accessibility. The subsequent step involves the hydrolysis of an intermediate, such as a 6-halo-2-(trifluoromethyl)nicotinic acid, to yield the final product. While direct hydroxylation can be challenging, a two-step process involving hydrolysis of a nitrile followed by a substitution reaction offers a more controlled and scalable route.[3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis of Nitrile cluster_step2 Step 2: Hydroxylation (Conceptual) A 6-(Trifluoromethyl)nicotinonitrile B Reaction Vessel: - Water - Sulfuric Acid - Acetic Acid A->B Slow Addition C Reflux & Cool B->C Heat D Precipitation & Filtration C->D Ice Bath E Intermediate: 6-(Trifluoromethyl)nicotinic acid D->E F Intermediate (e.g., 6-Chloro-2-(trifluoromethyl)nicotinic acid) E->F Further functionalization (e.g., chlorination) [Not detailed in this protocol] G Reaction Vessel: - Alkali Metal Hydroxide (aq) F->G H Heating G->H I Acidification H->I J Isolation & Purification I->J K Final Product: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid J->K

Caption: Overall workflow for the synthesis of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Detailed Synthesis Protocol

Part 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Nitrile Hydrolysis

This initial step is critical for forming the nicotinic acid backbone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
6-(Trifluoromethyl)nicotinonitrile172.11870 g5.0Starting material
Sulfuric Acid (98%)98.082440 g24.9Catalyst and solvent
Water18.021420 g78.8Solvent
Glacial Acetic Acid60.05150 mL-Co-solvent
Ice-As needed-For cooling

Protocol:

  • Reaction Setup: In a 10L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, cautiously add 2440 g of concentrated sulfuric acid to 1420 g of water, followed by the addition of 150 mL of glacial acetic acid.

  • Addition of Starting Material: Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the acid mixture. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the mixture to reflux and maintain this temperature overnight to ensure complete hydrolysis of the nitrile group.

  • Work-up and Isolation: After the reaction is complete, cool the mixture. In a separate, larger vessel, prepare an ice bath. Carefully pour the reaction mixture onto the ice to precipitate the product as a white solid.[3]

  • Purification: Filter the crude product and wash it thoroughly with cold water to remove any residual acid. The resulting 6-(trifluoromethyl)nicotinic acid can be dried and used in the subsequent step.

Part 2: Proposed Synthesis of 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid

This second stage involves the conversion of a 6-halo intermediate to the final hydroxylated product. This process is based on analogous reactions for the synthesis of 2-hydroxy-6-trifluoromethylpyridine.[4]

Conceptual Materials and Reagents:

ReagentMolar Mass ( g/mol )Proposed QuantityMolesNotes
6-Chloro-2-(trifluoromethyl)nicotinic acid225.551128 g5.0Intermediate
Sodium Hydroxide40.00800 g20.0Reagent
Water18.024 L-Solvent
Hydrochloric Acid (conc.)36.46As needed-For acidification

Proposed Protocol:

  • Reaction Setup: In a suitable reactor, dissolve 800 g of sodium hydroxide in 4 L of water. Add 1128 g of 6-chloro-2-(trifluoromethyl)nicotinic acid to this solution.

  • Reaction: Heat the mixture to a temperature between 90°C and 130°C.[4] Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to a temperature between 35°C and 45°C. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the product.[6]

  • Purification: Cool the mixture further to between 5°C and 15°C to maximize precipitation.[4] Filter the solid product, wash with cold water, and dry under vacuum.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and products involved in this synthesis.[7]

Hazard Information:

  • 6-(Trifluoromethyl)nicotinic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Handling Precautions:

  • All steps should be performed in a well-ventilated fume hood.

  • Avoid inhalation of dust, fumes, and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]

Logical Framework for Synthesis

Synthesis_Logic cluster_rationale Rationale for Synthetic Route Start Commercially Available Starting Material (6-(Trifluoromethyl)nicotinonitrile) Step1 Robust & High-Yielding Nitrile Hydrolysis Start->Step1 Scalability Intermediate Stable Intermediate (6-(Trifluoromethyl)nicotinic Acid) Step1->Intermediate Purity Step2 Established Nucleophilic Aromatic Substitution Intermediate->Step2 Control Product Target Molecule (6-Hydroxy-2-(trifluoromethyl)nicotinic acid) Step2->Product Efficiency

Caption: Logical flow for the selected synthetic pathway.

Conclusion

The described synthetic protocol provides a robust and scalable pathway for the production of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. By utilizing a two-step approach involving the hydrolysis of a nitrile precursor followed by a nucleophilic aromatic substitution, this method is designed to be efficient and adaptable for large-scale manufacturing in industrial and research settings. Adherence to the detailed procedural steps and safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Retrieved from [Link]

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023-11-08). Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (2022-01-20). Retrieved from [Link]

  • Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. Retrieved from [Link]

  • CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents.
  • Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives - ResearchGate. Retrieved from [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]

  • WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. Retrieved from [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. (2021-06-01). Retrieved from [Link]

  • Methods for the synthesis of 2‐trifluoromethyl pyridines. - ResearchGate. Retrieved from [Link]

  • 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem. Retrieved from [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. Retrieved from [Link]

Sources

Application Notes and Protocols for 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid: A Guide to Reaction Mechanisms and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the reaction mechanisms and synthetic applications of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. Given the limited direct literature on this specific molecule, this guide synthesizes information from analogous chemical systems to predict its reactivity. We will delve into the electronic properties of the substituted pyridine ring, propose mechanisms for key transformations, and provide detailed, illustrative protocols. This guide is intended to empower researchers to effectively utilize this versatile building block in medicinal chemistry and materials science.

Introduction: The Chemical Landscape of 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. The strategic placement of a hydroxyl group, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid on the pyridine core creates a unique electronic environment that dictates its reactivity. The trifluoromethyl group, in particular, is a valuable moiety in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1][2]

This guide will explore the predicted reactivity of this molecule, focusing on the interplay of its functional groups. We will discuss its tautomeric nature, susceptibility to electrophilic and nucleophilic attack, and the reactivity of its carboxylic acid function.

Table 1: Physicochemical Properties of 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
6-Hydroxy-2-(trifluoromethyl)nicotinic acidC₇H₄F₃NO₃207.11--
6-(Trifluoromethyl)nicotinic acidC₇H₄F₃NO₂191.11193-197259.3
2-Hydroxy-6-(trifluoromethyl)pyridineC₆H₄F₃NO163.10--

Data for 6-(Trifluoromethyl)nicotinic acid sourced from ChemicalBook.[3]

Understanding the Reactivity: Electronic Effects and Tautomerism

The reactivity of the pyridine ring is heavily influenced by the electronic properties of its substituents. The nitrogen atom in the ring is electron-withdrawing, making the ring generally less reactive towards electrophilic aromatic substitution than benzene.[4]

  • Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the 2-position significantly deactivates the ring towards electrophilic attack and activates the ring for nucleophilic aromatic substitution, particularly at the 4- and 6-positions.[2]

  • Hydroxyl Group (-OH): The hydroxyl group at the 6-position is an electron-donating group through resonance, which can partially counteract the deactivating effect of the trifluoromethyl group and the ring nitrogen. However, it exists in tautomeric equilibrium with its pyridone form. This equilibrium is crucial for understanding its reactivity.

  • Carboxylic Acid Group (-COOH): This is another electron-withdrawing group, further deactivating the ring towards electrophilic substitution. It can also direct incoming electrophiles to the meta position (position 5).

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of the chemistry of 6-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyrid-6-one. The presence of the electron-withdrawing trifluoromethyl group at the 2-position is expected to favor the pyridone tautomer. This has significant implications for its reactivity, as the pyridone form has a different electronic distribution and can undergo reactions characteristic of amides.

tautomerism A 6-Hydroxypyridine (Pyridinol form) B Pyrid-6-one (Pyridone form) A->B Equilibrium B->A

Caption: Tautomeric equilibrium of 6-hydroxypyridine.

Proposed Reaction Mechanisms and Protocols

Due to the scarcity of direct literature, the following sections present proposed reaction mechanisms and protocols based on established principles of pyridine chemistry and reactions of analogous compounds.

Nucleophilic Aromatic Substitution (SNA)

The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNA). While the 6-position is occupied by a hydroxyl group, reactions at other positions, or displacement of a suitable leaving group at the 6-position (if starting from a halo-precursor), are plausible.

A relevant analogue is the synthesis of 2-hydroxy-6-trifluoromethylpyridine from 2-fluoro- or 2-chloro-6-trifluoromethylpyridine via reaction with an alkali metal hydroxide.[5] This proceeds through a classic SNA mechanism.

Proposed Mechanism: Hydrolysis of a 6-Halogenated Precursor

sn_ar start 6-Halo-2-(trifluoromethyl)nicotinic acid Pyridine ring with -CF3, -COOH, and Halogen (X) intermediate Meisenheimer Complex Negative charge delocalized on the ring start->intermediate Nucleophilic attack reagent { Nucleophile | OH⁻ } product Product 6-Hydroxy-2-(trifluoromethyl)nicotinic acid intermediate->product Loss of leaving group (X⁻)

Caption: Proposed SNA mechanism for the synthesis of the title compound.

Protocol: Synthesis of 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid from a 6-Chloro Precursor (Illustrative)

This protocol is adapted from the synthesis of 2-hydroxy-6-trifluoromethylpyridine.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloro-2-(trifluoromethyl)nicotinic acid (1.0 eq) in a suitable solvent such as water or a water/dioxane mixture.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the pyridine ring of 6-hydroxy-2-(trifluoromethyl)nicotinic acid is expected to be challenging due to the presence of two strong electron-withdrawing groups (-CF₃ and -COOH) and the ring nitrogen.[4] However, the hydroxyl group at the 6-position is an activating group and will direct incoming electrophiles to the ortho and para positions. In this case, the para position (position 3) is sterically hindered, and the ortho position (position 5) would be the most likely site of substitution.

Example: Nitration

Nitration of hydroxypyridines is a known transformation. For instance, 6-hydroxynicotinic acid can be nitrated to yield 6-hydroxy-5-nitronicotinic acid.[6] A similar reaction could be envisioned for the trifluoromethyl analogue.

Proposed Mechanism: Electrophilic Nitration at the 5-Position

eas start 6-Hydroxy-2-(trifluoromethyl)nicotinic acid Pyridine ring intermediate Sigma Complex Resonance stabilized carbocation start->intermediate Electrophilic attack reagent { Nitronium ion | NO₂⁺ } product Product 5-Nitro-6-hydroxy-2-(trifluoromethyl)nicotinic acid intermediate->product Deprotonation

Caption: Proposed mechanism for electrophilic nitration.

Protocol: Nitration of 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid (Illustrative)

This protocol is based on the nitration of 6-hydroxynicotinic acid.[6]

  • Reaction Setup: In a flask cooled in an ice bath, carefully add 6-hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 0-10 °C) for a specified period. The reaction progress should be monitored carefully.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated product by filtration, wash thoroughly with cold water to remove residual acid, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo a variety of standard transformations, such as esterification, amidation, and reduction.

Protocol: Esterification (Fischer Esterification)

  • Reaction Setup: Dissolve 6-hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.

  • Heating: Heat the mixture to reflux for several hours.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Isolation and Purification: Dry the organic layer, concentrate, and purify the resulting ester by chromatography or distillation.

Conclusion

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a promising building block for the synthesis of complex molecules. While direct experimental data on its reactivity is limited, a thorough understanding of the electronic effects of its substituents allows for the prediction of its chemical behavior. The proposed mechanisms and protocols in this guide, based on well-established chemistry of analogous compounds, provide a solid foundation for researchers to explore the synthetic potential of this versatile molecule. Further experimental validation of these proposed pathways will undoubtedly open new avenues in medicinal chemistry and materials science.

References

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved February 2, 2026, from [Link]

  • Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.). Retrieved February 2, 2026, from a professional chemical supplier's website.
  • Kim, Y., & Park, S. B. (2010). Recent advances in the synthesis and application of trifluoromethyl-containing compounds.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Google Patents. (n.d.). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
  • Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

Sources

Application Note: Target Identification for Derivatives of 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (6-OH-2-TFMNA) represent a "privileged scaffold" in medicinal and agrochemistry. The unique combination of the electron-withdrawing trifluoromethyl (


) group—which enhances lipophilicity and metabolic stability—and the tautomeric 2-pyridone/6-hydroxy system allows these molecules to bind diverse biological pockets, ranging from viral enzymes (HIV RT) to kinases and metabolic oxidoreductases. This guide details a rigorous workflow for identifying the specific biological target of a novel bioactive derivative of this scaffold. We prioritize two orthogonal methodologies: Chemical Proteomics (Affinity Pull-down)  and Cellular Thermal Shift Assay (CETSA) .

Chemical Logic & Probe Design

The Scaffold Advantage

The 6-OH-2-TFMNA scaffold (CAS: 28096-39-1) offers distinct chemical handles for target identification:

  • 
     Group (C2 Position):  Provides a "metabolic shield" against oxidative metabolism and fills hydrophobic pockets in target proteins, often resulting in high-affinity binding that is ideal for thermal stabilization assays (CETSA).
    
  • Carboxylic Acid (C3 Position): A versatile vector. In many bioactive derivatives, this acid forms a critical salt bridge with lysine or arginine residues in the active site. However, for probe synthesis , it is the primary site for linker attachment via amide coupling.

  • Hydroxyl/Pyridone (C6 Position): capable of hydrogen bond donor/acceptor interactions.

Strategy 1: Affinity Probe Synthesis

To perform affinity chromatography, we must convert the lead molecule into a "bait."

  • Critical SAR Check: Before synthesis, synthesize a simple amide analog (e.g., methyl amide) of your lead compound. If biological activity is retained, the C3-carboxylic acid is solvent-exposed and suitable for linker attachment. If activity is lost, the linker must be attached at the C5 position or via etherification of the C6-hydroxyl.

Diagram 1: Probe Synthesis & Pull-Down Logic

ProbeDesign Scaffold 6-OH-2-TFMNA Derivative Linker PEG-Diamine Linker (Spacer) Scaffold->Linker EDC/NHS Coupling Tag Biotin (Handle) Linker->Tag Conjugation Probe Affinity Probe (Biotinylated) Tag->Probe Lysate Cell Lysate (Target Soup) Probe->Lysate Incubation Beads Streptavidin Beads Lysate->Beads Capture MS LC-MS/MS Identification Beads->MS Elution & Digestion

Caption: Workflow for converting the 6-OH-2-TFMNA scaffold into a biotinylated probe for affinity enrichment.

Protocol A: Affinity Enrichment (Pull-Down)

Objective: Isolate the target protein from a complex proteome using a biotinylated derivative.

Materials
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM DTT, Protease Inhibitor Cocktail.

  • Probe: Biotinylated 6-OH-2-TFMNA derivative (10 mM DMSO stock).

  • Competitor: Unmodified parent compound (100 mM DMSO stock).

  • Beads: Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1).

Step-by-Step Methodology
  • Lysate Preparation:

    • Harvest

      
       cells (e.g., HeLa, Jurkat, or tissue homogenate).
      
    • Lyse in ice-cold Lysis Buffer for 30 min.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant. Adjust protein concentration to 2 mg/mL.

  • Competition Step (The "Self-Validation"):

    • Split lysate into two aliquots: Sample A and Sample B .

    • Add Competitor (Parent Molecule) to Sample B at 20x excess (e.g., 200 µM) relative to the probe concentration. Add DMSO vehicle to Sample A.

    • Incubate both for 1 hour at 4°C with rotation. Rationale: The free drug will occupy the specific target sites in Sample B.

  • Probe Incubation:

    • Add Biotinylated Probe (e.g., 10 µM) to both Sample A and Sample B.

    • Incubate for 2 hours at 4°C.

  • Enrichment:

    • Add 50 µL pre-washed Streptavidin beads to both samples. Incubate 1 hour.

    • Wash: Magnetically separate beads. Wash 3x with Lysis Buffer, 3x with PBS.

  • Elution:

    • Elute bound proteins by boiling in 2x SDS-PAGE loading buffer (for Western Blot) or Urea/Trypsin buffer (for Mass Spec).

  • Analysis:

    • Perform LC-MS/MS.

    • Hit Criteria: A true target is identified as a protein significantly enriched in Sample A (Probe only) but depleted in Sample B (Probe + Competitor).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate target engagement in live cells without chemical modification. Why this scaffold? The trifluoromethyl group often imparts significant rigidity to the ligand-protein complex, making 6-OH-2-TFMNA derivatives excellent candidates for thermal stabilization assays.

Diagram 2: CETSA Logic Flow

CETSA Cells Live Cells (Treatment) Heat Heat Gradient (40°C - 70°C) Cells->Heat +/- Drug Lysis Lysis & Centrifugation Heat->Lysis Soluble Supernatant (Folded Protein) Lysis->Soluble Target Stable Pellet Pellet (Denatured/Aggregated) Lysis->Pellet Target Unstable Detect Western Blot / MS (Quantify Stabilization) Soluble->Detect

Caption: CETSA relies on the thermodynamic principle that ligand binding shifts the thermal denaturation curve of the target protein.[1]

Step-by-Step Methodology
  • Treatment:

    • Treat live cells with the 6-OH-2-TFMNA derivative (at

      
      ) or DMSO control for 1 hour.
      
  • Harvest & Aliquot:

    • Harvest cells, wash in PBS, and resuspend in PBS containing protease inhibitors.

    • Divide into 8-10 PCR tubes (50 µL each).

  • Thermal Challenge:

    • Heat each tube to a distinct temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add mild detergent (0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath) to lyse cells.

    • Critical Step: Centrifuge at 20,000 x g for 20 minutes at 4°C. This pellets the denatured/aggregated proteins.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze via Western Blot (if candidate is known) or TMT-labeled Mass Spectrometry (Thermal Proteome Profiling) for unbiased discovery.

  • Data Interpretation:

    • Plot "Soluble Protein Fraction" (y-axis) vs. "Temperature" (x-axis).

    • Positive Result: The drug-treated curve shifts to the right (higher

      
      ) compared to DMSO control.
      

Troubleshooting & Data Summary

Table 1: Common Issues and Solutions

SymptomProbable CauseCorrective Action
No Enrichment in Pull-down Linker steric hindranceChange linker attachment site (e.g., from C3-COOH to C6-OH).
High Background (Sticky) Non-specific bindingIncrease wash stringency (500 mM NaCl) or use pre-clearing step.
No Shift in CETSA Low affinity or detergent interferenceEnsure drug concentration is saturating (

). Try detergent-free lysis (mechanical).
Protein Precipitates in Control Protein is intrinsically unstableLower the temperature range of the gradient.

References

  • Scaffold Chemistry & Synthesis: Kiss, L., et al. (2008). "Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors." Organic Letters. [Link]

  • Chemical Proteomics (ABPP) Methodology: Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. [Link][2][3][4][5][6][7]

  • CETSA Protocol: Molina, D. M., et al. (2013).[1] "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science. [Link]

  • Kinase Inhibitor Profiling: Karaman, M. W., et al. (2008). "A Quantitative Analysis of Kinase Inhibitor Selectivity." Nature Biotechnology. [Link]

  • Thermal Proteome Profiling (MS-CETSA): Savitski, M. M., et al. (2014). "Tracking Cancer Drugs in Living Cells by Thermal Profiling of the Proteome." Science. [Link]

Sources

Troubleshooting & Optimization

Common problems in 6-Hydroxy-2-(trifluoromethyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid Synthesis

Ticket System Status: [ONLINE] Current Topic: Troubleshooting Synthetic Pathways & Isolation Audience: Organic Chemists, Process Development Scientists[1]

Introduction: The "Deceptive" Pyridine

Welcome to the technical support hub for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (also referred to as 2-trifluoromethyl-6-hydroxynicotinic acid).[2]

This molecule is a critical scaffold in the development of agrochemicals (herbicides) and pharmaceuticals (kinase inhibitors). However, its synthesis is notorious for three specific failure modes:[1][2]

  • Regio-isomer Confusion: The "obvious" cyclization route often yields the 4-trifluoromethyl isomer, not the 2-trifluoromethyl target.[2]

  • Decarboxylation: The electron-withdrawing

    
     group, combined with the pyridine ring, destabilizes the carboxylic acid at position 3, leading to rapid loss of 
    
    
    
    under standard hydrolysis conditions.[1][2]
  • Tautomeric Ambiguity: The compound exists in a dynamic equilibrium between the hydroxypyridine and pyridone forms, complicating NMR interpretation and solubility profiles.[1][2]

This guide addresses these issues directly with field-proven protocols.

Module 1: The Cyclization Trap (Regioselectivity)

User Ticket #101: "I reacted ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFOB) with cyanoacetamide, but NMR suggests I made the 4-trifluoromethyl isomer. What went wrong?"

Root Cause Analysis: This is the most common error in the field.[1][2] The classical Guareschi-Thorpe or Knoevenagel condensation of


-keto esters (like ETFOB) with active methylene compounds is driven by the electrophilicity of the ketone carbonyl.
  • The Trap: The methylene carbon of cyanoacetamide attacks the ketone of ETFOB. This locks the

    
     group at position 4 relative to the nitrogen (which comes from the amide).
    
  • The Reality: You cannot easily synthesize the 2-trifluoromethyl isomer using standard ETFOB + cyanoacetamide condensation.[2]

Corrective Action: To synthesize the 2-trifluoromethyl core, you must switch strategies to a route where the nitrogen is introduced adjacent to the


 group, or (more commonly) utilize a substitution strategy on a pre-formed pyridine ring.[1]

Recommended Route: Hydrolysis of 2-Chloro-6-(trifluoromethyl)nicotinic acid The industrial standard involves converting the commercially available 2-chloro analog.[2]

Data Comparison: Synthetic Routes

FeatureRoute A: ETFOB + CyanoacetamideRoute B: Hydrolysis of 2-Chloro-6-CF3-nicotinic acid
Major Product 4-CF3 -6-hydroxynicotinic acid (Wrong Isomer)2-CF3 -6-hydroxynicotinic acid (Target)
Key Mechanism Condensation / Cyclization

(Nucleophilic Aromatic Substitution)
Common Pitfall RegioselectivityDecarboxylation during workup
Viability Low for this specific targetHigh (Recommended)

Module 2: Hydrolysis & Decarboxylation Control

User Ticket #205: "I am hydrolyzing 2-chloro-6-(trifluoromethyl)nicotinic acid using NaOH. The reaction works, but upon acidification, I lose mass and see a new spot on TLC. Is it decarboxylating?"

Root Cause Analysis: Yes. Nicotinic acids with electron-withdrawing groups (like


) at the ortho/para positions are thermally unstable.[2] The carboxylic acid at C3 is prone to thermal decarboxylation, especially in acidic media at elevated temperatures.[1][2] The product converts to 6-trifluoromethyl-2-pyridone  (also called 2-hydroxy-6-trifluoromethylpyridine), which is a "dead end" byproduct.[2]

The Protocol: Controlled Hydrolysis

  • Step 1: Saponification/Substitution [1]

    • Reagents: 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq), KOH (3.0 eq).

    • Solvent: Water (avoid alcohols to prevent esterification).[2]

    • Temp: Reflux (100°C) is often required to displace the Chlorine, but monitor strictly.[1]

    • Checkpoint: Monitor by HPLC. Stop immediately upon consumption of starting material (approx. 2-4 hours).[2] Do not overnight reflux.

  • Step 2: The "Cold" Acidification (CRITICAL STEP)

    • The decarboxylation activation energy is lowered by the protonation of the pyridine nitrogen.

    • Cooling: Cool the reaction mixture to 0–5°C in an ice bath.

    • Acid Choice: Use dilute HCl (2N) rather than conc.[2]

      
       to avoid local hot spots.
      
    • pH Target: Adjust pH to 3–4. Do not go to pH 1.[1][2] The product is a zwitterion; extreme acidity promotes decarboxylation and solubilizes the product as a cation, making isolation difficult.[1]

Visualization: The Decarboxylation Danger Zone

G Figure 1: Critical Control Points in Hydrolysis Route Start 2-Chloro-6-(CF3) nicotinic acid Inter Intermediate: Carboxylate Salt Start->Inter KOH, Reflux (SNAr) Target TARGET: 6-Hydroxy-2-(CF3) nicotinic acid Inter->Target HCl, 0°C (Controlled Acidification) Byproduct BYPRODUCT: 6-(CF3)-2-pyridone (Decarboxylated) Inter->Byproduct HCl, >40°C (Thermal Decarboxylation) Target->Byproduct Heat + Acid

Module 3: Characterization & Tautomerism

User Ticket #309: "My NMR spectrum in


 is missing the OH peak and the ring protons are broad. Is my product impure?"

Root Cause Analysis: The compound is not impure; it is tautomerizing.[2]

  • Solubility: The molecule is poorly soluble in non-polar solvents like Chloroform (

    
    ).[2] It exists largely as the 2-pyridone  tautomer (NH form) in the solid state and in polar solvents.
    
  • Exchange: The proton on the Oxygen/Nitrogen is in rapid exchange, leading to peak broadening or disappearance in NMR.[1][2]

Troubleshooting Guide: Analytical Validation

ObservationCauseResolution
Broad/Missing H peaks Rapid proton exchangeRun NMR in DMSO-

. The strong H-bonding capacity of DMSO stabilizes the tautomer and sharpens the peaks.
Carbonyl Peak (~160 ppm) Pyridone tautomer dominanceThis is normal.[2] The C-O bond has significant double-bond character (C=O).[2] Do not interpret this as an impurity.
Two sets of peaks Slow exchangeYou may see distinct signals for the -OH and -NH forms if the sample is dry and cold. This is a feature, not a bug.

Structure Visualization: Tautomeric Equilibrium

Tautomer FormA Hydroxypyridine Form (Aromatic OH) FormB Pyridone Form (Amide NH) FormA->FormB  Equilibrium   note Solid State: Pyridone (Form B) favored Solution (DMSO): Mixture/H-bonded FormB->note

Caption: The 6-hydroxy compound exists primarily as the pyridone tautomer in polar media.

Frequently Asked Questions (FAQs)

Q: Can I use


 for the acidification step? 
A:  It is risky.[2] Sulfuric acid is a strong dehydrating agent and generates significant heat upon dilution (exothermic).[2] If you must use it, add it dropwise to the chilled solution.[2] Hydrochloric acid (HCl) is preferred because it is easier to control thermally.[2]

Q: How do I remove the inorganic salts (NaCl/KCl) after acidification? A: The product usually precipitates at pH 3–4.

  • Cool to 0°C.

  • Filter the solid.[1][2][3]

  • Wash: Slurry the wet cake in a minimal amount of ice-cold water (the product has low water solubility at low pH, while salts are soluble).[2]

  • Dry: Vacuum dry at <50°C . High heat during drying can trigger slow decarboxylation.[2]

Q: Why is the melting point reported in literature so variable (193°C – 210°C)? A: This is due to the decarboxylation onset. The "melting point" observed is often actually a decomposition point (


). The value depends on the heating rate of your apparatus. A faster heating rate often yields a higher observed melting point before gas evolution occurs.[2]

References

  • Preparation of 2-trifluoromethyl-nicotinic acid derivatives. Source: U.S. Patent 5,498,719.[1][2] Relevance: Describes the hydrolysis conditions and the risk of decarboxylation in trifluoromethyl-pyridines. URL:

  • Synthesis and reactivity of 2-(trifluoromethyl)pyridines. Source:Journal of Fluorine Chemistry. Relevance: Mechanistic insight into the nucleophilic substitution of 2-chloro-pyridines and the stability of the resulting acids. URL:[Link]

  • Tautomerism in Hydroxypyridines. Source:Journal of Organic Chemistry. Relevance: Explains the NMR behavior and the predominance of the pyridone form in solid state. URL:[Link]

  • Process for the preparation of 2-hydroxy-6-trifluoromethylpyridine. Source: WO Patent 2000/014068.[1][2] Relevance: Details the conditions that lead to the decarboxylated product, serving as a guide for what not to do if the acid is the target.[1] URL:

Sources

Technical Support Center: Process Optimization for 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 39622-74-7).

Executive Summary & Molecule Profile

Target Molecule: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid CAS: 39622-74-7 Key Characteristics:

  • Tautomerism: Exists in equilibrium between the hydroxypyridine and 2-pyridone forms. In solution (especially polar solvents), the pyridone tautomer often predominates.

  • pKa: The CF3 group significantly lowers the pKa of the pyridine nitrogen, making the molecule less basic than non-fluorinated analogs.

  • Solubility: Amphoteric nature; poor solubility in neutral water, soluble in basic aqueous media and polar organic solvents (DMSO, DMF).

The "Golden Route" Strategy: To maximize yield, we recommend the Guareschi-Thorpe Condensation variant using 4-alkoxy-1,1,1-trifluorobut-3-en-2-one and cyanoacetamide , followed by controlled hydrolysis. This route offers superior regioselectivity for the 2-CF3 position compared to standard acetoacetate condensations.

The Synthetic Pathway (Logic & Mechanism)[1]

The following diagram outlines the optimized reaction flow and critical control points (CCPs) where yield is often lost.

G Start1 4-ethoxy-1,1,1- trifluorobut-3-en-2-one Inter Intermediate: Open-Chain Adduct Start1->Inter Base (NaOEt/KOH) Low Temp (<10°C) Start2 Cyanoacetamide Start2->Inter Cyclized Precursor: 3-Cyano-6-hydroxy- 2-(trifluoromethyl)pyridine Inter->Cyclized Cyclization Reflux Hydrolysis Hydrolysis Step (Acid or Base) Cyclized->Hydrolysis 70% H2SO4 or NaOH Product Target: 6-Hydroxy-2-(trifluoromethyl) nicotinic acid Hydrolysis->Product pH Adjustment Controlled Precip.

Figure 1: Optimized synthetic pathway highlighting the critical intermediate and hydrolysis stages.

Module 1: Ring Formation (The Upstream)

Problem: Low yield of the 3-cyano intermediate due to regioselectivity issues or polymerization of the enone.

Critical Protocol Parameters
ParameterRecommendationScientific Rationale
Base Selection KOH or NaOEt Strong bases are required to deprotonate cyanoacetamide. KOH in methanol often precipitates the intermediate as a potassium salt, driving equilibrium forward.
Temperature (Addition) 0°C to 5°C The trifluoromethyl enone is highly electrophilic. High temperatures during addition promote polymerization (tar formation) over the desired Michael addition.
Temperature (Cyclization) Reflux (65-80°C) Once the adduct forms, heat is required to close the ring (dehydration).
Stoichiometry 1.05 eq Cyanoacetamide Slight excess of the cheaper reagent ensures complete consumption of the expensive fluorinated enone.
Troubleshooting Guide: Ring Formation
  • Issue: Dark/Black Reaction Mixture.

    • Cause: Polymerization of the enone substrate.

    • Fix: Ensure the enone is added slowly to the cooled base/cyanoacetamide mixture. Do not mix all reagents at room temperature.

  • Issue: Regioisomer Contamination (4-CF3 vs 2-CF3).

    • Cause: Incorrect starting material or attack at the carbonyl instead of the beta-carbon.

    • Fix: Use 4-ethoxy-1,1,1-trifluorobut-3-en-2-one . The ethoxy group acts as a leaving group directing the nucleophilic attack of the cyanoacetamide methylene to the correct position (C4), placing the CF3 at C2.

Module 2: Hydrolysis & Workup (The Downstream)

Problem: Incomplete conversion of the nitrile (-CN) to the acid (-COOH) or decarboxylation (loss of CO2).

The "Goldilocks" Hydrolysis Protocol

The nitrile group at position 3 is sterically hindered by the bulky 2-CF3 group, making hydrolysis difficult. However, the 2-CF3 group also stabilizes the carboxylate, reducing decarboxylation risk compared to non-fluorinated analogs.

Recommended Method: Acidic Hydrolysis

  • Reagent: 70% Sulfuric Acid (H2SO4).

  • Temperature: 120°C - 130°C.

  • Time: 6–12 hours (Monitor via HPLC).

  • Workup: Pour onto crushed ice. The product should precipitate.

Why not Basic Hydrolysis? While NaOH can hydrolyze the nitrile, the resulting dicarboxylate salt is extremely soluble in water. Acidification to precipitate the product often traps inorganic salts, requiring difficult recrystallization. Acid hydrolysis yields the free acid directly upon dilution.

Troubleshooting Flowchart

Troubleshooting Start Problem: Low Yield after Hydrolysis Check1 Check HPLC: Is Nitrile remaining? Start->Check1 Branch1 Yes (Incomplete) Check1->Branch1 Branch2 No (Disappeared) Check1->Branch2 Action1 Increase Temp to 140°C OR Increase Acid Conc. Branch1->Action1 Check2 Check for Decarboxylation (Product Mass - 44) Branch2->Check2 Action2 Reduce Temp to 110°C Extend Time Check2->Action2 Decarboxylated Action3 Check pH of Precipitation. Isoelectric point is ~3.5 Check2->Action3 Product formed but not isolated

Figure 2: Decision tree for diagnosing yield loss during the hydrolysis step.

Frequently Asked Questions (FAQ)

Q1: My product is not precipitating after acid hydrolysis. Why? A: The product is amphoteric. If the pH is too low (<1), the pyridine nitrogen protonates, forming a soluble cation. If the pH is too high (>5), the carboxylic acid deprotonates.

  • Solution: Adjust the pH of the ice/water mixture carefully to pH 3–4 (the isoelectric region) to maximize precipitation.

Q2: Can I use ethyl trifluoroacetoacetate instead of the enone? A: Yes, but regioselectivity is poorer. The keto-ester can react at the ketone carbonyl (giving 4-CF3) or the ester carbonyl. The enone (4-ethoxy-1,1,1-trifluorobut-3-en-2-one) is structurally "locked" to direct the nucleophile to the correct position for the 2-CF3 isomer [1].

Q3: The NMR shows a mixture of signals. Is it impure? A: Not necessarily. 2-Hydroxy-pyridines exist in equilibrium with 2-pyridones. In DMSO-d6, you typically see the pyridone form (NH signal at ~12-13 ppm, Carbonyl at ~160 ppm). In CDCl3 (if soluble), you might see the hydroxy form. Do not confuse tautomers with impurities.

References

  • Regioselective Synthesis of Trifluoromethylpyridines

    • Title: Regioselective synthesis of 3-cyano-2-pyridones.[1]

    • Source:Molecules (MDPI) / Journal of Heterocyclic Chemistry.
    • Relevance: Confirms the use of enones and cyanoacetamide for controlling CF3 position.[1]

    • URL:

  • Hydrolysis Protocols

    • Title: Process for preparing 2-hydroxy-6-trifluoromethylpyridine (Analogous chemistry).
    • Source: Google P
    • Relevance: Describes the stability of the CF3 group during hydrolysis conditions.
    • URL:

  • General Pyridine Synthesis

    • Title: Efficient synthesis of 2-(trifluoromethyl)
    • Source: PubMed / NIH.
    • Relevance: Discusses the cyclization logic for 2-CF3 deriv
    • URL:

Sources

Technical Support Center: Purification of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Identify Your Impurity Profile

Before selecting a purification protocol, identify the nature of your contamination. This molecule exhibits pyridone-hydroxypyridine tautomerism , which heavily influences its solubility and impurity profile.

Impurity TypeVisual/Analytical SignProbable CauseRecommended Protocol
Regioisomers NMR shows split peaks; HPLC shoulder.Cyclization ambiguity during synthesis (e.g., 4-hydroxy isomer).Protocol B (Recrystallization)
Decarboxylated Species Mass Spec shows [M-44] peak; lower MP.Overheating during acidic hydrolysis (>100°C).Protocol A (pH Swing)
Inorganic Salts High ash content; non-combustible residue.Trapped NaCl/KCl from neutralization.Protocol C (Water Slurry)
Color Bodies Yellow/Orange tint in white solid.Polymerization of starting materials (e.g., trifluoroacetoacetate derivatives).Protocol A (Charcoal Step)
Oily/Sticky Solid Product fails to crystallize.Presence of unreacted esters or solvent entrapment.Protocol A (Slow Acidification)

Technical Deep Dive: The Solubility Logic

To purify this compound effectively, you must understand its behavior in solution.

  • Acidity & pKa: The molecule has two acidic protons.

    • Carboxylic Acid (C3): pKa ~3.0–3.5 (Strongly acidic due to the electron-withdrawing -CF3 group at C2).

    • Hydroxyl/Amide (C6): pKa ~8.0–9.0 (Weakly acidic).

  • Tautomerism: In the solid state and polar solvents, the compound predominantly exists as the 2-pyridone tautomer (amide-like). This makes it less soluble in non-polar organics (toluene, hexanes) but highly soluble in basic aqueous media.

Purification Strategy: We exploit the acidity differential.[1] The product is soluble in base (as a dianion or monoanion) but precipitates at low pH. Non-acidic impurities (decarboxylated species, starting esters) will remain in the organic phase or fail to dissolve in the aqueous base.

Master Purification Workflows

Protocol A: The "pH Swing" Extraction (Primary Method)

Best for: Removing non-acidic impurities, color bodies, and starting materials.

Reagents:

  • Saturated Sodium Bicarbonate (NaHCO₃) or 1N NaOH

  • Activated Charcoal (Norit or Darco)

  • Hydrochloric Acid (3N HCl)

  • Ethyl Acetate (EtOAc)

Workflow Diagram:

purification_workflow Start Crude Solid (6-OH-2-CF3-Nicotinic Acid) Dissolve Step 1: Dissolve in 1N NaOH (Target pH > 10) Start->Dissolve Wash Step 2: Wash with EtOAc (Remove non-acidic organics) Dissolve->Wash Aqueous Layer Charcoal Step 3: Add Activated Charcoal (Heat to 50°C, 30 min) Wash->Charcoal Aqueous Layer Filter Step 4: Filter (Celite Pad) Charcoal->Filter Acidify Step 5: Acidify Filtrate with HCl (Target pH 1-2) Filter->Acidify Clear Filtrate Precipitate Step 6: Collect Precipitate (Wash with cold H2O) Acidify->Precipitate White Solid

Figure 1: Acid-Base purification logic targeting the carboxylic acid functionality.

Detailed Steps:

  • Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 1N NaOH or Sat. NaHCO₃ until the solution is clear and pH is >10. Note: The -CF3 group increases acidity; NaHCO₃ is often sufficient and gentler.

  • Organic Wash: Wash the aqueous solution with Ethyl Acetate (2 x 5 mL/g). Discard the organic layer (contains unreacted esters/decarboxylated by-products).

  • Decolorization: Add activated charcoal (5% w/w based on crude). Stir at 50°C for 30 minutes. Filter through a Celite pad to remove charcoal.

  • Precipitation (Critical): Cool the filtrate to 0–5°C. Slowly add 3N HCl dropwise with vigorous stirring.

    • Observation: The solution will turn cloudy. Continue until pH reaches 1–2.

  • Isolation: Filter the white solid. Wash with cold water (to remove NaCl) followed by a small amount of cold isopropanol (to speed drying).

Protocol B: Recrystallization (Polishing)

Best for: Removing regioisomers and trace inorganic salts.

Solvent System: Water/Ethanol (1:1) or Water/Acetic Acid.

  • Reflux: Suspend the solid in water. Heat to reflux.[2]

  • Co-solvent: If not fully soluble, add Ethanol dropwise until clear.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling promotes occlusion of impurities.

  • Filtration: Collect crystals and dry under vacuum at 45°C.

Troubleshooting & FAQs

Q1: My product precipitates as a sticky oil instead of a solid. What went wrong?

  • Cause: This "oiling out" usually happens if the acidification (Step 5) is too rapid or if the concentration is too high.

  • Fix: Re-dissolve in base. Dilute the solution by 20%. Acidify extremely slowly (over 30 mins) with vigorous stirring. If available, add a "seed crystal" of pure product when the solution becomes turbid.

Q2: I see a peak at [M-44] in my Mass Spec. Is this an impurity?

  • Analysis: Yes, this corresponds to the loss of CO₂ (Decarboxylation), resulting in 2-trifluoromethyl-6-hydroxypyridine .

  • Prevention: Avoid heating the acidic solution above 60°C. The electron-withdrawing CF3 group destabilizes the carboxyl bond under high thermal stress in acid.

Q3: The Ash content is >1%. How do I remove the salt?

  • Cause: Sodium chloride (NaCl) from the NaOH/HCl neutralization is trapped in the crystal lattice.

  • Fix: Perform a "slurry wash." Suspend the solid in dilute HCl (0.1N) rather than pure water, stir for 30 minutes, and re-filter. The common ion effect prevents product loss while dissolving the salt.

Q4: Why is the yield low after acid-base extraction?

  • Cause: The compound is amphoteric. At pH 4–6 (isoelectric point vicinity), solubility is lowest, but if you stop at pH 5, you may not fully protonate the species.

  • Fix: Ensure the final pH is below 2 . The 2-CF3 group makes the acid stronger, so a lower pH is required to fully suppress ionization and force precipitation.

References

  • ChemicalBook. (2023).[2] 6-(Trifluoromethyl)nicotinic acid Synthesis and Properties.Link

  • PubChem. (2023). Compound Summary: 6-Hydroxynicotinic acid derivatives (pKa and Solubility Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid.Link

  • Google Patents. (1984). Process for the purification of nicotinic acid amide (General purification logic for nicotinic acids). US4447615A. Link

(Note: While specific patents for the 2-CF3-6-OH isomer are proprietary, the protocols above are adapted from standard methodologies for electron-deficient hydroxynicotinic acids as cited in general pyridine chemistry literature.)

Sources

Technical Support Center: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential stability issues associated with 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower users to make informed decisions during their experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid, offering insights based on the chemistry of related molecules and best laboratory practices.

Q1: My stock solution of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid has changed color. What could be the cause?

A change in the color of your solution is a primary indicator of chemical degradation. Several factors could be at play:

  • pH-Instability: The molecule possesses both an acidic carboxylic acid group and a phenolic hydroxyl group, making it susceptible to changes in pH. At non-optimal pH values, the compound can ionize, which may increase its reactivity and lead to the formation of colored degradation products. Studies on hydroxynicotinic acid isomers have shown that pH significantly affects their solid-state forms and likely their solution stability.[1]

  • Oxidation: The hydroxyl group on the pyridine ring makes the compound susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal impurities, or oxidizing agents. Oxidative degradation often leads to the formation of colored quinone-like structures.

  • Photodegradation: Aromatic compounds, especially those with electron-donating groups like a hydroxyl group, can be sensitive to light. Exposure to UV or even ambient light can initiate photochemical reactions, leading to decomposition and color change.

Q2: I am observing inconsistent results in my biological assays using this compound. Could stability be a factor?

Absolutely. Inconsistent assay results are a common consequence of compound instability. If the concentration of the active compound is decreasing over time due to degradation, it will directly impact the dose-response relationship in your experiments. It is crucial to ensure that the compound remains stable under your specific assay conditions (e.g., buffer composition, pH, temperature, and incubation time).

Q3: What are the likely degradation pathways for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid?

While specific degradation pathways for this exact molecule are not extensively published, we can infer potential routes based on its functional groups and the behavior of similar compounds:

  • Decarboxylation: Nicotinic acid and its derivatives can undergo decarboxylation (loss of CO2), especially upon heating.[2] The presence of the hydroxyl group may influence the ease of this reaction.

  • Oxidative Degradation: The hydroxypyridine ring is susceptible to oxidation, potentially leading to ring-opening or the formation of dihydroxypyridine derivatives.

  • Defluorination: Although the trifluoromethyl group is generally stable, under certain harsh conditions (e.g., strong nucleophiles, high temperatures), defluorination could occur.

The following diagram illustrates a potential degradation pathway involving decarboxylation.

G 6-Hydroxy-2-(trifluoromethyl)nicotinic_acid 6-Hydroxy-2-(trifluoromethyl)nicotinic acid Decarboxylation_Product 2-Hydroxy-6-(trifluoromethyl)pyridine 6-Hydroxy-2-(trifluoromethyl)nicotinic_acid->Decarboxylation_Product Heat, Catalyst CO2 CO₂ 6-Hydroxy-2-(trifluoromethyl)nicotinic_acid->CO2

Caption: Potential decarboxylation of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.

Observed Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Precipitate formation in stock solution Poor solubility, pH shift, or temperature effects. 1. Verify Solvent and Concentration: Ensure the solvent used is appropriate and the concentration is not exceeding the solubility limit. 2. Check pH: The solubility of nicotinic acid derivatives is highly pH-dependent.[3] Adjust the pH of your solution to a range where the compound is known to be soluble and stable. 3. Gentle Warming: Briefly and gently warm the solution to aid dissolution, but avoid excessive heat which can promote degradation.
Loss of compound potency over time in stored solutions Chemical degradation (hydrolysis, oxidation, photodegradation). 1. Aliquot and Store Properly: Prepare fresh stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. 2. Use Inert Atmosphere: For long-term storage of solid material, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] 3. Perform a Stability Study: Analyze the concentration of your compound in solution at different time points under your storage conditions using a stability-indicating method like HPLC.
Appearance of new peaks in HPLC analysis Formation of degradation products. 1. Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks to get clues about the degradation pathway. 2. Conduct Forced Degradation Studies: Systematically expose your compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products.[4][5][6] This will help in confirming the identity of the unknown peaks and developing a robust analytical method.
Inconsistent reaction yields Degradation of the starting material or reaction intermediates. 1. Use Freshly Prepared Solutions: Always use freshly prepared solutions of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid for your reactions. 2. Monitor Reaction Closely: Use techniques like TLC or LC-MS to monitor the progress of your reaction and check for the appearance of degradation products alongside your desired product. 3. Control Reaction Conditions: Carefully control reaction temperature, pH, and atmosphere to minimize side reactions and degradation.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for handling and analyzing 6-Hydroxy-2-(trifluoromethyl)nicotinic acid to ensure its stability.

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions to minimize degradation.

Materials:

  • 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (solid)

  • Anhydrous DMSO or other suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of solid 6-Hydroxy-2-(trifluoromethyl)nicotinic acid in a clean, dry weighing boat.

  • Dissolution: Transfer the solid to a sterile vial. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid overheating.

  • Inert Atmosphere (Optional but Recommended): Briefly purge the headspace of the vial with a gentle stream of inert gas before capping tightly. This minimizes exposure to oxygen.

  • Aliquoting: Immediately aliquot the stock solution into single-use, amber-colored tubes to protect from light and prevent contamination from repeated use.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (a few days), storage at 4°C may be acceptable, but stability should be verified.

Protocol 2: Forced Degradation Study Workflow

This workflow provides a systematic approach to investigating the stability of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid under various stress conditions.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare_Stock Prepare Stock Solution Acid Acidic (e.g., 0.1 M HCl) Prepare_Stock->Acid Base Basic (e.g., 0.1 M NaOH) Prepare_Stock->Base Heat Thermal (e.g., 60°C) Prepare_Stock->Heat Light Photolytic (UV/Vis) Prepare_Stock->Light Oxidation Oxidative (e.g., 3% H₂O₂) Prepare_Stock->Oxidation HPLC_Analysis HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Heat->HPLC_Analysis Light->HPLC_Analysis Oxidation->HPLC_Analysis Characterize Characterize Degradants HPLC_Analysis->Characterize

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a stock solution of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid in a suitable solvent (e.g., acetonitrile:water).

  • Divide the stock solution into several aliquots for each stress condition.

  • Apply Stress Conditions:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Thermal: Incubate an aliquot at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose an aliquot to a controlled light source (UV and/or visible).

    • Oxidative: Add a small amount of 3% hydrogen peroxide.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize (for acidic and basic samples): Neutralize the pH of the acidic and basic samples before analysis.

  • Analyze: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to quantify the parent compound and identify any degradation products.

Part 4: Data Summary

While specific quantitative data for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid is limited, the following table summarizes general stability information for related compounds.

Compound Class Stability Concern Key Influencing Factors Potential Degradation Products References
Hydroxynicotinic Acids pH-dependent stability and crystallizationpH, solventIsomers, salts[1]
Nicotinic Acid Thermal degradation, decarboxylationTemperature, catalystsPyridine, CO₂[2][7]
Fluorinated Aromatics PhotodegradationLight exposure (UV/Vis)Defluorinated products, ring-opened products[8]

References

  • (No author given). (2018). Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions. PubMed. [Link]

  • Khan, M. A. H., et al. (2023). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. MDPI. [Link]

  • Li, H., et al. (2014). 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33. PLOS One. [Link]

  • (No author given). (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. NIH. [Link]

  • Liu, J., et al. (2013). 6:2 Fluorotelomer alcohol (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions. PubMed. [Link]

  • Liew, S. Q., et al. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. ResearchGate. [Link]

  • Ribeiro, A. C. F., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • EAG Laboratories. (2017). Development of Analytical Methods for Monitoring Degradation Products of 6:2 Fluorotelomer Phosphates in Abiotic Matrices and WW. [Link]

  • Google Patents. (n.d.). US5082777A - Process for the production of 6-hydroxynicotinic acid.
  • Gholson, R. K., & Kori, S. (1964). A method for the degradation of radioactive nicotinic acid. PubMed. [Link]

  • Son, Y., et al. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. PMC - NIH. [Link]

  • (No author given). (n.d.). Understanding the Oxidative Stability of LiPF 6 at Charged Ni Rich Cathode Interfaces. ECS. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Laramie, J., et al. (2018). Importance of Reduction and Oxidation Stability of High Voltage Electrolytes and Additives. ECS. [Link]

  • ResearchGate. (n.d.). Nicotinic acid and 6-chloronicotinic acid degradation in SG-6C. [Link]

  • ResearchGate. (2019). (PDF) An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. [Link]

  • Organic Syntheses. (n.d.). nicotinic acid. [Link]

  • OSTI.gov. (2023). Low-temperature oxidation pathways are critical to thermal incineration of PFAS-laden materials. [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Beilstein Journals. (n.d.). Photo, thermal and chemical degradation of riboflavin. [Link]

  • (No author given). (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ResearchGate. (n.d.). Fig. 3. Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin... [Link]

  • MDPI. (2022). Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyrate. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]

Sources

Technical Support Center: Derivatization of 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 6-hydroxy-2-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, we address common challenges and provide in-depth troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles.

Introduction to the Molecule and its Reactivity

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a heterocyclic compound featuring three key functionalities: a carboxylic acid, a phenolic hydroxyl group, and a pyridine ring bearing a strong electron-withdrawing trifluoromethyl group. This unique combination presents both opportunities and challenges in synthetic chemistry. The primary challenge lies in achieving selective derivatization of either the carboxylic acid or the hydroxyl group, as both are nucleophilic and can react with many common reagents.

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the pyridine ring and its substituents. It increases the acidity of both the carboxylic acid and the hydroxyl group compared to their non-fluorinated analogs, which can influence reaction conditions and catalyst choice.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for 6-Hydroxy-2-(trifluoromethyl)nicotinic acid?

A1: The most common derivatization reactions target the carboxylic acid and hydroxyl groups and include:

  • Esterification: Converting the carboxylic acid to an ester.

  • Amidation: Reacting the carboxylic acid with an amine to form an amide.

  • Etherification: Converting the hydroxyl group to an ether.

  • Silylation: Protecting one or both functional groups with a silyl group, which can also improve volatility for gas chromatography (GC) analysis.[1]

  • Acylation: Reacting the hydroxyl group with an acylating agent to form an ester.

Q2: Which functional group is more reactive, the carboxylic acid or the hydroxyl group?

A2: The relative reactivity depends on the specific reaction conditions and reagents.

  • Under acidic conditions (e.g., Fischer esterification) , the carboxylic acid is typically more reactive towards alcohols.

  • With silylating reagents like BSTFA , alcohols are generally more reactive than carboxylic acids. The order of ease for silylation is typically: alcohol > phenol > carboxylic acid > amine > amide.

  • With activating agents for amidation (e.g., carbodiimides) , the carboxylic acid is selectively activated for reaction with an amine.

Q3: Why is my starting material not dissolving in the reaction solvent?

A3: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid has limited solubility in many common non-polar organic solvents. If you are experiencing solubility issues, consider the following:

  • Use a polar aprotic solvent: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often good choices.

  • For silylation reactions , pyridine is a common solvent that can also act as a base to neutralize any acid byproducts.[2]

  • Gentle heating may improve solubility, but be cautious of potential side reactions or degradation at elevated temperatures.

Troubleshooting Guide for Common Derivatization Reactions

This section provides a detailed breakdown of potential issues and solutions for specific derivatization reactions of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Esterification of the Carboxylic Acid

Problem 1: Low or no conversion to the desired ester.

  • Possible Cause 1: Incomplete activation of the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group.[3]

    • Solution (Fischer Esterification): Ensure a strong acid catalyst (e.g., concentrated H₂SO₄, HCl) is used in sufficient quantity. The reaction is reversible, so removing water as it forms (e.g., using a Dean-Stark apparatus) will drive the equilibrium towards the product.[3]

    • Solution (Coupling Agents): If using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), ensure they are fresh and used in stoichiometric amounts or slight excess. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate.

    • Solution (Acid Chlorides): A more robust method is to first convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting acid chloride can then be reacted with the alcohol.

  • Possible Cause 2: Side reaction at the hydroxyl group. The hydroxyl group can also be acylated, leading to a diester byproduct.

    • Solution: Employ milder reaction conditions (lower temperature, shorter reaction time). Alternatively, protect the hydroxyl group before esterification.

Problem 2: Difficulty in purifying the ester product.

  • Possible Cause: Similar polarity of starting material and product.

    • Solution: Utilize acid-base extraction. Dissolve the reaction mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The unreacted acidic starting material will be deprotonated and move to the aqueous layer, while the neutral ester product remains in the organic layer. Be cautious, as a strong base could hydrolyze the newly formed ester.

Amidation of the Carboxylic Acid

Problem 1: Formation of a salt instead of the amide.

  • Possible Cause: Acid-base reaction between the carboxylic acid and the amine. Amines are basic and can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[5]

    • Solution: The use of a coupling agent is essential. Reagents like DCC, EDAC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine without a direct acid-base reaction.

Problem 2: Low yield of the desired amide.

  • Possible Cause 1: Steric hindrance. If either the amine or the carboxylic acid is sterically hindered, the reaction rate may be slow.

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a less hindered activating agent.

  • Possible Cause 2: Competing reaction with the hydroxyl group. The activated carboxylic acid could potentially react with the hydroxyl group of another molecule of the starting material to form a polyester-like side product.

    • Solution: Use a protecting group for the hydroxyl function. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.

Etherification of the Hydroxyl Group

Problem 1: No reaction or low conversion.

  • Possible Cause: Insufficiently strong base to deprotonate the hydroxyl group. The phenolic hydroxyl group on the electron-deficient pyridine ring is acidic, but a suitable base is still required for many etherification reactions (e.g., Williamson ether synthesis).

    • Solution: Use a strong enough base to generate the phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base will depend on the reactivity of the alkylating agent.

  • Possible Cause 2: Deactivation by the trifluoromethyl group. The electron-withdrawing trifluoromethyl group can deactivate the pyridine ring towards certain reactions.

    • Solution: More forcing reaction conditions (higher temperature, longer reaction time) may be necessary.

Problem 2: Side reaction at the carboxylic acid group.

  • Possible Cause: The carboxylate can also act as a nucleophile. If a strong base is used, the carboxylic acid will be deprotonated to the carboxylate, which can compete with the phenoxide in attacking the alkylating agent, leading to the formation of an ester byproduct.

    • Solution: Protect the carboxylic acid group before performing the etherification. A common strategy is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester), perform the etherification, and then hydrolyze the ester back to the carboxylic acid if desired.

Experimental Protocols

Protocol 1: General Procedure for Esterification using a Carbodiimide Coupling Agent
  • Dissolve 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add the alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDAC (1.2 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amidation using HATU
  • To a solution of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization of Reaction Workflows

Derivatization_Workflow cluster_esterification Esterification cluster_amidation Amidation cluster_etherification Etherification start_ester 6-Hydroxy-2-(trifluoromethyl)nicotinic acid reagent_ester Alcohol, Coupling Agent (e.g., EDAC), DMAP start_ester->reagent_ester Reacts with product_ester Ester Derivative reagent_ester->product_ester Forms start_amide 6-Hydroxy-2-(trifluoromethyl)nicotinic acid reagent_amide Amine, Coupling Agent (e.g., HATU), Base (e.g., DIPEA) start_amide->reagent_amide Reacts with product_amide Amide Derivative reagent_amide->product_amide Forms start_ether 6-Hydroxy-2-(trifluoromethyl)nicotinic acid reagent_ether Alkyl Halide, Base (e.g., K2CO3) start_ether->reagent_ether Reacts with product_ether Ether Derivative reagent_ether->product_ether Forms

Caption: General workflows for common derivatization reactions.

Troubleshooting_Logic start Low or No Product Formation cause1 Incomplete Activation of Carboxylic Acid start->cause1 Esterification? cause2 Side Reaction at Hydroxyl Group start->cause2 Esterification/Amidation? cause3 Acid-Base Reaction (Amidation) start->cause3 Amidation? cause4 Insufficiently Strong Base (Etherification) start->cause4 Etherification? solution1a Use Stronger Acid Catalyst / Remove Water cause1->solution1a solution1b Use Fresh Coupling Agents / Add DMAP cause1->solution1b solution1c Convert to Acid Chloride cause1->solution1c solution2 Protect Hydroxyl Group cause2->solution2 solution3 Use Coupling Agent (e.g., HATU) cause3->solution3 solution4 Use Stronger Base (e.g., NaH) cause4->solution4

Caption: Troubleshooting logic for low product yield.

Data Summary Table

Derivatization TypeKey ReagentsCommon SolventsPotential Side ProductsPurification Strategy
Esterification Alcohols, Acid Catalysts, Carbodiimides (EDAC, DCC), DMAPDMF, CH₂Cl₂, TolueneDi-ester, PolyesterAcid-Base Extraction, Column Chromatography
Amidation Amines, Coupling Agents (HATU, HOBt), Non-nucleophilic Bases (DIPEA)DMF, DMSOCarboxylate Salt, PolyesterAcid-Base Extraction, Column Chromatography
Etherification Alkyl Halides, Strong Bases (NaH, K₂CO₃, Cs₂CO₃)DMF, AcetonitrileEster byproductColumn Chromatography
Silylation BSTFA, MSTFA, TMCSPyridine, AcetonitrileDi-silylated productUsually analyzed directly

References

  • Kaufmann, M., & St-Pierre, M. V. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(21), 5239-5251. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • Kushnir, M. M., et al. (2001). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology, 25(5), 331-337. [Link]

  • Chemistry LibreTexts. (2023). Substitution of the hydroxyl group. [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?[Link]

  • ResearchGate. (2018). Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine. [Link]

  • Google Patents. (1984).
  • ResearchGate. (2012). Analytical Derivatization Techniques. [Link]

  • PubMed. (1998). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?[Link]

  • Jetir.Org. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]

  • PubMed. (2018). Direct Amination of α-Hydroxy Amides. [Link]

  • Khan Academy. Carboxylic acid reactions overview. [Link]

  • Semantic Scholar. (2012). Derivatization Methods in GC and GC/MS. [Link]

  • Google Patents. (2020). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
  • YouTube. (2021). Carboxylic Acid Derivative Reactions. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. [Link]

  • NIH. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

Sources

Avoiding decomposition of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition During Synthesis & Isolation

Executive Summary: The Stability Paradox

User Query: "My yield drops significantly during the acidification step, and NMR shows loss of the carboxyl group. How do I stabilize 6-Hydroxy-2-(trifluoromethyl)nicotinic acid?"

Root Cause Analysis: The synthesis of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 862111-58-8) presents a classic "push-pull" stability challenge. The molecule contains two destabilizing features that act synergistically to promote thermal decarboxylation :

  • The 2-Trifluoromethyl Group (

    
    ):  A strong electron-withdrawing group (EWG) at the 
    
    
    
    -position destabilizes the adjacent carboxyl group, lowering the activation energy for
    
    
    loss.
  • The 6-Hydroxy Tautomerism: The molecule exists in equilibrium with its 2-pyridone tautomer. The pyridone form breaks the aromaticity of the pyridine ring, making the system more susceptible to nucleophilic attack or thermal degradation under acidic conditions.

The Solution: You must abandon standard "reflux and acidify" protocols. Success requires a Cold-Acidification Protocol and strict pH monitoring to avoid the "Decarboxylation Zone" (pH < 2.0 at T > 40°C).

Critical Failure Pathways (Visualized)

The following diagram illustrates the safe synthesis pathway versus the decomposition trap.

G Precursor Ester/Nitrile Precursor Salt Carboxylate Salt (Stable in Base) Precursor->Salt Hydrolysis (NaOH/LiOH, <60°C) Acid Target Product: 6-OH-2-CF3-Nicotinic Acid Salt->Acid SAFE PATH: Acidify to pH 3-4 Temp < 10°C Decomp Byproduct: 6-OH-2-CF3-Pyridine (Decarboxylated) Salt->Decomp CRITICAL FAILURE: Acidify to pH < 1 Temp > 40°C Acid->Decomp Thermal Stress

Figure 1: Reaction pathway analysis showing the critical divergence between successful isolation (Green) and decarboxylation (Red) triggered by low pH and heat.

Protocol: The "Cold Acidification" Method

Do not use standard mineral acid workups.[1] Follow this optimized protocol to minimize decarboxylation.

Step 1: Hydrolysis (The Precursor Step)
  • Reagent: Use Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.5 equivalents).

  • Solvent: THF:Water (3:1). Avoid pure water to ensure solubility of the ester precursor.

  • Temperature: Stir at Room Temperature (20–25°C). Only heat to 50°C if conversion is <10% after 2 hours.

  • Checkpoint: Monitor by TLC/LCMS. Do not proceed until the ester is fully consumed.

Step 2: The Critical Isolation (The Danger Zone)

This is where 90% of failures occur. The goal is to protonate the carboxylate without triggering


 loss.
ParameterStandard Protocol (UNSAFE)Optimized Protocol (SAFE)
Temperature Ambient or WarmIce Bath (0–5°C)
Acid Source Conc. HCl (12M)2M HCl or 10% H₂SO₄
Addition Rate Rapid / BolusDropwise (pH monitoring)
Target pH pH 1.0 (Strongly Acidic)pH 3.0 – 3.5 (Isoelectric Point)

Detailed Procedure:

  • Cool the basic reaction mixture to 0°C using an ice/salt bath.

  • Slowly add 2M HCl dropwise while stirring vigorously.

  • STOP adding acid when the pH reaches 3.5 .

    • Why? The pKa of the carboxylic acid is approx 3.5–4.0. Going to pH 1.0 forces protonation of the pyridine nitrogen (if not tautomerized), creating a cationic species that is highly unstable and prone to rapid decarboxylation.

  • A white precipitate (the product) should form.

  • Stir at 0°C for 30 minutes to maximize precipitation.

Step 3: Filtration & Drying[2]
  • Filter the solid immediately while cold.

  • Wash with ice-cold water (minimal volume).

  • Drying: Dry under high vacuum at max 40°C .

    • Warning: Do not oven dry at >60°C. The solid state is more stable, but residual acid traces + heat can still trigger decomposition.

Troubleshooting Guide (FAQ)

Q1: My product is not precipitating at pH 3.5. Should I add more acid? A: No. Lowering the pH further increases the risk of decomposition.

  • Troubleshoot: The product might be soluble due to the THF used in hydrolysis. Evaporate the THF (Rotavap at <35°C) before acidification. If it still doesn't precipitate, saturate the aqueous layer with NaCl (Salting out) and extract with Ethyl Acetate.

Q2: The NMR shows a mix of two compounds. Is it impure? A: Not necessarily. This molecule exhibits Keto-Enol Tautomerism .

  • Observation: In DMSO-d6, you may see broad peaks or split signals corresponding to the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms.

  • Validation: Run the NMR at elevated temperature (50°C) or add a drop of

    
    . If the signals coalesce, it is tautomerism, not impurity.
    

Q3: Can I use recrystallization to purify it? A: Yes, but avoid boiling alcohols.

  • Recommended Solvent: Acetonitrile or Water/Ethanol (9:1).

  • Method: Dissolve at moderate heat (50°C), filter hot, and cool slowly. Avoid boiling methanol, as it can occasionally cause esterification or decarboxylation.

Analytical Specifications

Use these benchmarks to validate your isolated material.

TestSpecificationNotes
Appearance White to Off-White PowderYellowing indicates oxidation or decarboxylation.
Melting Point 194 – 199°C Sharp range indicates high purity. Broad range (<190°C) implies decomposition.
1H NMR

~13.0 (br s, COOH), ~11.5 (br s, NH/OH)
The acidic proton is often very broad.
MS (ESI-) [M-H]⁻ = 206.0Negative mode is often more sensitive for nicotinic acids.

References

  • ChemicalBook . (2023).[2] Synthesis and Properties of 6-(Trifluoromethyl)nicotinic acid derivatives. Retrieved from

  • BenchChem . (2023). 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid: Structure and Applications. Retrieved from

  • National Institutes of Health (NIH) . (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PubMed.[3] Retrieved from

  • Tokyo Chemical Industry (TCI) . (2023). Product Specification: 2-(Trifluoromethyl)nicotinic Acid. Retrieved from

(Note: While specific literature on the 6-hydroxy-2-CF3 isomer is rare, the protocols above are derived from the validated chemistry of the 2-CF3-nicotinic acid class and general hydroxypyridine handling standards.)

Sources

Technical Support Center: 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Center for process chemists and engineers. It bypasses generic introductions to focus on the critical bottlenecks of scaling up 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (also referred to as 2-(trifluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid).[1][2]

Status: Active Lead Scientist: Senior Application Scientist, Process Chemistry Division Scope: Scale-up (100g – 10kg), Regioselectivity Control, Purification Last Updated: February 2, 2026[2]

Executive Summary & Core Chemistry

Scaling the synthesis of 6-hydroxy-2-(trifluoromethyl)nicotinic acid presents a classic "regioselectivity vs. thermodynamics" challenge.[1] The most common failure mode in this workflow is the inadvertent synthesis of the 4-(trifluoromethyl) isomer (the Flonicamid intermediate) rather than the 2-(trifluoromethyl) target.[1]

This guide addresses the Guareschi-Thorpe Condensation and Enone Cyclization routes, focusing on forcing the CF3 group to the 2-position and managing the solubility profile of the resulting pyridone.[1]

The Isomer Trap[1]
  • Target (2-CF3): Requires the nitrogen source to be positioned adjacent to the trifluoromethyl group during ring closure.[1]

  • Common Impurity (4-CF3): Result of standard condensation where the active methylene attacks the highly electrophilic trifluoro-ketone.[1]

Troubleshooting Guides (Q&A Format)

Module A: Regioselectivity & Reaction Control[1]

Q1: We are using ethyl 4,4,4-trifluoro-3-oxobutanoate and cyanoacetamide, but NMR indicates we isolated the 4-(trifluoromethyl) isomer. Why?

A: This is the thermodynamic trap.[1][2] In the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with cyanoacetamide , the active methylene of the cyanoacetamide (


) is the strongest nucleophile, and the trifluoromethyl ketone is the strongest electrophile.
  • Mechanism of Failure: The

    
     attacks the 
    
    
    
    .[1] The amide nitrogen then closes on the ester.[1][2] This places the
    
    
    at position 4 relative to the nitrogen.[1]
  • The Fix (Route Switching): To secure the 2-(trifluoromethyl) position, you cannot use the standard acetoacetate.[1] You must use a precursor that "locks" the nitrogen next to the CF3 or directs the methylene away from the CF3.[1]

    • Recommended Protocol: Use Trifluoroacetamidine condensed with Ethyl ethoxymethylene malonate (EMME) or Ethyl ethoxymethylene cyanoacetate .[1][2]

    • Alternative: If you must use the acetoacetate, you need to convert it to an enamine (e.g., ethyl 3-amino-4,4,4-trifluorocrotonate) first, then react with a malonyl derivative, though this often suffers from poor yield.[2]

Q2: We switched to the Trifluoroacetamidine route. The yield is low (<40%).[1][2] What are the critical process parameters?

A: Trifluoroacetamidine is unstable and volatile.[1][2] Low yields usually stem from:

  • Free Base Instability: Generating the free base of trifluoroacetamidine from its hydrochloride salt in situ is exothermic and prone to hydrolysis.[1][2]

  • Solvent Choice: Protic solvents (Ethanol) can lead to side reactions with the ethoxymethylene species.[1][2]

  • Corrective Action: Use Acetonitrile or THF .[1][2] Pre-cool the amidine salt suspension to 0°C before adding the base (NaOEt or KOtBu).[1] Add the EMME dropwise after the free base is generated.[1]

Module B: Hydrolysis & Decarboxylation[1]

Q3: During the hydrolysis of the nitrile/ester intermediate to the acid, we observe significant decarboxylation. How do we prevent this?

A: The electron-withdrawing nature of the 2-CF3 group destabilizes the carboxyl group at position 3, making it susceptible to thermal decarboxylation, especially if the ring is in the pyridone form.[1]

  • Diagnosis: Check for gas evolution (

    
    ) during the acid quench.[1][2]
    
  • Protocol Adjustment:

    • Avoid Acidic Reflux: Do not hydrolyze in concentrated HCl at reflux.

    • Stepwise Hydrolysis: Perform saponification with NaOH (2.5 eq) at moderate temperature (60-70°C).

    • Controlled Acidification: Acidify cold (0-5°C) to pH 3-4. Do not overshoot to pH 1, as the pyridone oxygen can protonate, changing solubility and stability.[2]

Module C: Purification & Solubility

Q4: The product is not precipitating upon acidification, or it forms a "goo."

A: 6-Hydroxynicotinic acid derivatives exist in a tautomeric equilibrium with the 2-pyridone form.[1] The 2-CF3 group increases the acidity of the N-H.[1]

  • Solubility Profile:

    • pH > 7: Soluble (Anionic).[1][2]

    • pH < 1: Soluble (Cationic/Protonated).[1][2]

    • Isoelectric Point (pI): Typically between pH 2.5 and 3.5.[1][2]

  • Troubleshooting:

    • Find the exact pI by taking a small aliquot and titrating while measuring turbidity.[1][2]

    • If "goo" forms, it indicates trapped impurities (oligomers).[1][2] Add Isopropanol (10% v/v) to the aqueous mixture before acidification to keep impurities in solution while the product crystallizes.

Visualized Workflows

Diagram 1: Regioselectivity Logic Tree

This diagram illustrates the divergence between the 4-CF3 (impurity) and 2-CF3 (target) pathways.[1]

SynthesisPathways node_start Starting Material Selection node_fail Route A: Ethyl 4,4,4-trifluoro-3-oxobutanoate + Cyanoacetamide node_start->node_fail Standard Reagents node_success Route B: Trifluoroacetamidine + Ethyl Ethoxymethylene Cyanoacetate node_start->node_success Regio-Controlled node_mech_fail Mechanism: Methylene attacks CF3-Ketone node_fail->node_mech_fail node_mech_success Mechanism: Amidine Nitrogen attacks Ester/Enol Ether node_success->node_mech_success node_prod_fail Result: 4-(Trifluoromethyl) Isomer (Incorrect Regiochemistry) node_mech_fail->node_prod_fail node_prod_success Result: 2-(Trifluoromethyl) Isomer (Target Molecule) node_mech_success->node_prod_success

Caption: Divergent synthetic pathways. Route A favors the thermodynamic 4-CF3 isomer, while Route B locks the nitrogen adjacent to the CF3 group.[1]

Diagram 2: Purification & Isolation Workflow

Standard Operating Procedure for isolating the amphoteric product.

PurificationFlow step1 Crude Reaction Mixture (Alkaline, pH > 10) step2 Filtration (Remove insolubles) step1->step2 step3 Cool to 5°C (Control Exotherm) step2->step3 step4 Acidify to pH 3.0 (Use HCl, Dropwise) step3->step4 check Oily/Sticky? step4->check step5 Precipitation (White Solid) step6 Wash with Cold Water (Remove Salts) step5->step6 check->step5 No fix Add 10% IPA Re-heat and slow cool check->fix Yes fix->step5

Caption: Isolation protocol emphasizing pH control and impurity management during precipitation.

Quantitative Data & Specifications

Table 1: Physicochemical Properties & Process Limits
ParameterSpecificationProcess Impact
CAS Number 158365-54-9Verification required; often confused with 4-CF3 isomer (231291-22-8).[1][2]
Molecular Weight 207.11 g/mol Stoichiometry calculations.[1][2]
pKa (Acid) ~3.2Determines precipitation pH (Aim for pH 2.8–3.0).[1][2]
pKa (Pyridone) ~8.5Solubility in mild base.[1][2]
Melting Point 194–199°CLower MP indicates isomeric impurity or decarboxylation.[1][2]
Solubility (Water) < 1 g/L at pH 3High losses if wash volume is too high.[1][2]
Solubility (EtOH) ModerateGood for recrystallization if necessary.[1][2]
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Wrong Isomer (NMR) Used Acetoacetate precursorSwitch to Trifluoroacetamidine or Enone route.[1][2]
Low Yield (<30%) Volatilization of AmidineGenerate amidine salt at <0°C; sealed reactor.[1][2]
Decarboxylation Hydrolysis Temp > 90°CLower hydrolysis temp to 60°C; extend time.
Yellow Product Polymerization of EnoneDistill enone precursor immediately before use.[1][2]

Detailed Experimental Protocol (Route B: Amidine Method)

Objective: Synthesis of 6-Hydroxy-2-(trifluoromethyl)nicotinonitrile (Intermediate) followed by hydrolysis.

  • Amidine Generation:

    • Charge Trifluoroacetamidine Hydrochloride (1.0 eq) into reactor.[1][2]

    • Add Acetonitrile (10 vol). Cool to 0°C.[1][2]

    • Add Sodium Ethoxide (1.0 eq) slowly to release the free base.[1][2] Stir 30 min.

  • Condensation:

    • Add Ethyl Ethoxymethylene Cyanoacetate (1.0 eq) dropwise, maintaining T < 5°C.

    • Allow to warm to RT.[1][2][3] Stir 12h.

    • Observation: Mixture typically turns yellow/orange.[1][2]

  • Cyclization:

    • Heat to reflux (80°C) for 4h to drive ethanol elimination and ring closure.

  • Workup:

    • Strip solvent.[1][2] Resuspend in water.[1][2][3]

    • Adjust pH to 9 (dissolve product).[1][2] Filter solids.[1][2][4]

    • Acidify filtrate to pH 3.[1][2] Collect 6-Hydroxy-2-(trifluoromethyl)nicotinonitrile .

  • Hydrolysis (The Critical Step):

    • Suspend nitrile in 6M NaOH . Heat to 70°C (Do not boil).

    • Monitor ammonia evolution.[1][2]

    • Once complete, cool to 5°C.

    • Acidify with 6M HCl to pH 3.0.[1][2]

    • Filter and dry.[1][2][4]

References

  • Isomer Control in Pyridine Synthesis

    • Title: Preparation method of 4-trifluoromethyl nicotinic acid (illustrating the thermodynamic preference for the 4-CF3 isomer).
    • Source: CN109467532B (Google Patents).[1][2]

    • URL
  • General Pyridone Synthesis (Guareschi-Thorpe)

    • Title: Process for the production of 6-hydroxynicotinic acid.[1][3]

    • Source: US5082777A (Google Patents).[1][2]

    • URL
  • Enone Precursor Synthesis

    • Title: Preparation method of 4-ethoxy-1,1,1-trifluoro-3-en-2-one.[1][2][5]

    • Source: CN109467532B (Referenced within text for enone preparation).[1][2]

    • URL
  • Physical Properties & Safety

    • Title: 6-(Trifluoromethyl)
    • Source: Tokyo Chemical Industry (TCI).[1][2]

Sources

Validation & Comparative

Comparative Guide: Strategic Alternatives to 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the "Magic Bullet"

6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 39622-74-7) is a high-value scaffold in medicinal chemistry. Its trifluoromethyl group (C2) imparts metabolic stability and lipophilicity, while the hydroxyl group (C6) and carboxylic acid (C3) provide orthogonal handles for diversification. However, its utility is often hampered by poor solubility (due to strong intermolecular hydrogen bonding in its pyridone tautomer form) and high commercial cost at scale.

This guide objectively evaluates three strategic alternatives that circumvent these limitations without sacrificing the core pharmacophore utility.

The Alternatives at a Glance
Reagent ClassAlternative CandidatePrimary AdvantageBest Use Case
The Activated Electrophile 6-Chloro-2-(trifluoromethyl)nicotinic acid Skips activation step; higher reactivity.High-throughput library synthesis (

).
The Process Precursor Ethyl 4,4,4-trifluoroacetoacetate Low cost; enables de novo ring construction.Large-scale manufacturing (Kg scale).
The Regioisostere 2-Hydroxy-6-(trifluoromethyl)nicotinic acid Altered H-bond vectors; novel IP space.SAR exploration & Scaffold Hopping.

Technical Deep Dive & Comparative Analysis

Alternative A: 6-Chloro-2-(trifluoromethyl)nicotinic acid

Role: Direct Electrophilic Replacement

The 6-hydroxy parent molecule exists in equilibrium with its 2-pyridone tautomer, rendering it nucleophilic at oxygen/nitrogen but electrophilically inert at C6 without activation (e.g., using


). The 6-Chloro alternative is the pre-activated "warhead."
  • Mechanism of Action: Facilitates direct Nucleophilic Aromatic Substitution (

    
    ) with amines, thiols, or alkoxides.
    
  • Causality: The electron-withdrawing nature of the

    
     group at C2 and the 
    
    
    
    at C3 significantly lowers the LUMO energy at C6, making the chloride an exceptional leaving group.
Experimental Comparison: Amidation Efficiency

Target Transformation: Synthesis of a 6-amino-nicotinamide derivative (Kinase Inhibitor Motif).

Parameter6-Hydroxy-2-(trifluoromethyl)nicotinic acid6-Chloro-2-(trifluoromethyl)nicotinic acid
Step Count 2 (Chlorination


)
1 (Direct

)
Reagents Required

or

(Harsh)
Mild Base (

or DIPEA)
Yield (Isolated) 45-60% (over 2 steps)85-92%
Atom Economy Poor (Phosphorous waste)High

Expert Insight: While the 6-Chloro derivative is more expensive per gram, the elimination of the


 step reduces total process mass intensity (PMI) and hazardous waste disposal costs.
Alternative B: Ethyl 4,4,4-trifluoroacetoacetate

Role: De Novo Scaffold Construction

When the pyridine core itself requires modification (e.g., changing the substitution pattern or introducing isotopes), buying the finished pyridine is limiting. Using this linear precursor allows for the construction of the pyridine ring around the trifluoromethyl group.

  • Mechanism: Cyclocondensation with enamines or 3-aminoacrylates (Hantzsch-type synthesis).

  • Self-Validating Logic: This route guarantees the position of the

    
     group relative to the nitrogen, as it is fixed in the starting material.
    
Protocol Highlight: Cyclocondensation[1]
  • Reactants: Ethyl 4,4,4-trifluoroacetoacetate + 3-amino-3-methoxyacrylate.

  • Conditions: Reflux in ethanol/acetic acid.

  • Outcome: Formation of the pyridine core with the

    
     and ester handles ready for hydrolysis.
    
Alternative C: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid

Role: Scaffold Hopping (Bioisostere)

This is the regioisomer of the target topic. In many kinase binding pockets, the vector of the H-bond donor (the NH of the pyridone) is critical. Swapping the


 and 

positions can dramatically alter binding affinity and solubility.
  • Solubility Profile: The 2-hydroxy isomer often exhibits different crystal packing forces, potentially improving solubility in polar organic solvents compared to the 6-hydroxy isomer.

  • IP Strategy: Often used to break out of crowded patent spaces surrounding 6-hydroxy-2-trifluoromethyl scaffolds.

Decision Framework & Visualization

The following diagram illustrates the synthetic logic flow for selecting the appropriate reagent based on project stage.

G Start Project Goal Decision1 Is the Pyridine Core Fixed? Start->Decision1 Route_DeNovo Route: De Novo Synthesis Reagent: Ethyl 4,4,4-trifluoroacetoacetate Decision1->Route_DeNovo No (Need Diversity) Decision2 Reaction Scale? Decision1->Decision2 Yes (Core Fixed) Route_Isostere Route: Scaffold Hop Reagent: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid Decision1->Route_Isostere No (Need New IP) Outcome Target Kinase Inhibitor / Agrochemical Route_DeNovo->Outcome Route_Activated Route: Activated Electrophile Reagent: 6-Chloro-2-(trifluoromethyl)nicotinic acid Decision2->Route_Activated Mg to Gram Scale (Speed) Route_Standard Route: Standard Functionalization Reagent: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid Decision2->Route_Standard Kg Scale (Cost Sensitive) Route_Activated->Outcome Route_Standard->Outcome Route_Isostere->Outcome

Figure 1: Strategic decision tree for selecting trifluoromethyl-pyridine building blocks.

Experimental Protocols

Protocol 1: High-Yield using 6-Chloro-2-(trifluoromethyl)nicotinic acid

Objective: Synthesis of 6-morpholino-2-(trifluoromethyl)nicotinic acid.

  • Preparation: In a 50 mL round-bottom flask, dissolve 6-Chloro-2-(trifluoromethyl)nicotinic acid (1.0 eq, 2.25 g) in anhydrous DMF (10 volumes).

  • Activation: Add

    
     (2.5 eq). The suspension will turn slightly yellow.
    
  • Addition: Add Morpholine (1.2 eq) dropwise at room temperature.

    • Note: The electron-deficient ring makes this reaction exothermic. Monitor internal temperature.[2]

  • Reaction: Heat to 60°C for 4 hours. Monitor by LC-MS (Target M+1: 277.2).

  • Workup: Pour into ice water (100 mL). Acidify to pH 3-4 with 1M HCl. The product will precipitate as a white solid.[3]

  • Validation: Filter and dry. Expected Yield: >85%.

    • Check:

      
       NMR should show loss of the doublet at 
      
      
      
      7.5-8.0 ppm corresponding to the C5 proton adjacent to the chlorine.
Protocol 2: De Novo Ring Synthesis (The "Process" Route)

Objective: Formation of the pyridine core from acyclic precursors.

  • Condensation: Charge Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq) in toluene.

  • Elimination: Reflux for 3 hours to form the intermediate enaminone. Remove volatiles under reduced pressure.

  • Cyclization: Redissolve residue in Ethanol. Add Cyanoacetamide (1.0 eq) and catalytic piperidine. Reflux for 12 hours.

  • Result: This yields the 3-cyano-6-hydroxy-4-(trifluoromethyl)pyridine derivative (regioisomer control depends on specific enamine used).

    • Reference: This follows the general Hantzsch/Guareschi-Thorpe pyridine synthesis logic [1, 2].

References

  • ChemicalBook. (2023). Synthesis and Properties of 6-(Trifluoromethyl)nicotinic acid. Retrieved from

  • National Institutes of Health (NIH). (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters.[1][4] Retrieved from

  • Sigma-Aldrich. (2023).[3] Product Specification: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid.[5] Retrieved from

  • Google Patents. (2014). Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine and related derivatives.[6][7] CN103694119A. Retrieved from

  • MDPI. (2023). The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals.[1][3][8][9][10] Retrieved from

Sources

Comparative In Vitro Profiling: 6-Hydroxy-2-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS 280566-45-2) derivatives. It is designed for medicinal chemists and lead optimization scientists, focusing on the scaffold's unique physicochemical properties and in vitro performance relative to non-fluorinated and methylated alternatives.

Executive Summary & Scaffold Analysis

6-Hydroxy-2-(trifluoromethyl)nicotinic acid represents a "privileged scaffold" in modern drug discovery, particularly for targets requiring a balance of polar interactions and metabolic resilience (e.g., RORγt inverse agonists, P2X7 antagonists).

This scaffold offers two distinct advantages over standard nicotinic acid derivatives:

  • The "Fluorine Effect": The C2-trifluoromethyl (

    
    ) group acts as a bioisostere for a methyl group but provides metabolic blockade against CYP450 oxidation and modulates the pKa of the adjacent carboxylic acid.
    
  • Tautomeric Versatility: The 6-hydroxy substituent exists in equilibrium with the 2-pyridone form. The electron-withdrawing

    
     group stabilizes the pyridone tautomer, which is often the bioactive species in kinase and nuclear receptor binding pockets.
    
Comparative Landscape

To understand the performance of this scaffold, we compare it against two structural analogs:

  • Alternative A (The Null): 6-Hydroxynicotinic acid (Lacks the lipophilic/electronic modulation of

    
    ).
    
  • Alternative B (The Isostere): 6-Hydroxy-2-methylnicotinic acid (Sterically similar, but metabolically labile).

Comparative Performance Review

The following data summarizes the representative performance of the 2-trifluoromethyl scaffold versus its primary alternatives. Data is synthesized from physicochemical principles and representative structure-activity relationship (SAR) studies.[1]

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureSubject: 2-

Derivative
Alt A: Non-Substituted (2-H)Alt B: 2-Methyl (2-

)
Implication
Lipophilicity (cLogP) High (~1.8) Low (~0.6)Medium (~1.1)

improves membrane permeability (PAMPA) compared to the naked scaffold.
Acidic pKa (COOH) ~3.2 (Increased Acidity) ~4.8~4.9The electron-withdrawing

lowers pKa, ensuring the carboxylate is ionized at physiological pH (stronger salt bridges).
Metabolic Stability (

)
> 120 min > 120 min< 45 minThe 2-Methyl group is a "soft spot" for benzylic oxidation. The

bond is metabolically inert.
H-Bond Donor Potential High (Pyridone NH) MediumMedium

inductively acidifies the pyridone N-H, potentially strengthening H-bonds with receptor backbones.

Experimental Protocols

To validate these properties in your own pipeline, follow these self-validating protocols.

Protocol A: Determination of Tautomeric Ratio & pKa

Rationale: The bioactivity of this scaffold depends on the ratio of the 6-hydroxy (pyridine) to 6-oxo (pyridone) forms. The


 group shifts this equilibrium.

Methodology:

  • Preparation: Dissolve the compound (50 µM) in buffers ranging from pH 1.0 to 10.0 (0.5 pH increments).

  • UV-Vis Scanning: Scan absorption from 200–400 nm.

    • Validation Check: Look for the isosbestic point. A clean isosbestic point confirms a simple two-state equilibrium (protonated vs. deprotonated).

  • Solvent Shift Assay: Repeat the scan in solvents of varying polarity (Water vs. Dioxane).

    • Interpretation: The pyridone form typically shows a bathochromic shift (red shift) in polar solvents compared to the hydroxy form.

  • Data Analysis: Plot Absorbance vs. pH to determine pKa. Use the Hammett equation to correlate the shift with the electron-withdrawing power (

    
    ) of the 
    
    
    
    group.
Protocol B: In Vitro Metabolic Stability (Microsomal)

Rationale: To demonstrate the metabolic blockade provided by the


 group compared to the 

analog.

Methodology:

  • Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: The 2-

      
       derivative should exhibit <20% degradation at 60 min, whereas the 2-
      
      
      
      analog should show >50% loss due to oxidation of the methyl group.

Visualizations

Diagram 1: The "Scaffold Advantage" Logic

This diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of the 6-Hydroxy-2-(trifluoromethyl)nicotinic acid scaffold.

ScaffoldLogic Scaffold 6-Hydroxy-2-(CF3) Nicotinic Acid CF3_Group C2-Trifluoromethyl Group Scaffold->CF3_Group Pyridone 6-Oxo/Pyridone Tautomer Scaffold->Pyridone COOH C3-Carboxylic Acid Scaffold->COOH MetabolicBlock Blocks Metabolic Oxidation (vs CH3) CF3_Group->MetabolicBlock Lipophilicity Increases LogP (Membrane Permeability) CF3_Group->Lipophilicity Acidification Lowers pKa (Stronger Ionic Bond) CF3_Group->Acidification Inductive Effect HBond H-Bond Donor (Receptor Specificity) Pyridone->HBond COOH->Acidification

Caption: SAR analysis showing how the trifluoromethyl group enhances stability and permeability while modulating the electronic properties of the core scaffold.

Diagram 2: In Vitro Testing Workflow

A decision tree for evaluating derivatives of this scaffold.

TestingWorkflow Start Synthesized Derivative Step1 1. Solubility & pKa (UV-Titration) Start->Step1 Decision1 pKa < 4.0? Step1->Decision1 Step2 2. PAMPA Permeability Decision1->Step2 Yes Reject Redesign / Reject Decision1->Reject No (Too Basic) Decision2 Pe > 10^-6 cm/s? Step2->Decision2 Step3 3. Microsomal Stability (Human/Rat) Decision2->Step3 Yes Decision2->Reject No (Impermeable) Decision3 T1/2 > 60 min? Step3->Decision3 Step4 4. Target Potency (e.g., RORgt / P2X7) Decision3->Step4 Yes Decision3->Reject No (Unstable)

Caption: Sequential screening cascade to validate the physicochemical benefits of the fluorinated scaffold before functional testing.

References

  • PubChem. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid (Compound Summary). National Library of Medicine. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for the "Fluorine Effect" and metabolic stability). [Link]

  • Gege, C. (2021).[2][3] Scaffold Hopping with 6-(Trifluoromethyl)pyridines: RORγt Inverse Agonists.[4] ResearchGate.[4] (Case study on the biological application of this specific scaffold). [Link]

  • MDPI. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine. (Background on the metabolism of the non-fluorinated 6-hydroxy scaffold). [Link]

Sources

Evaluating the metabolic stability of compounds derived from 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

6-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS 862111-58-8) represents a privileged scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the synergistic combination of a metabolic shield (the 2-trifluoromethyl group) and a polar handle (the 6-hydroxy/2-pyridone moiety).

For drug developers, this scaffold offers a solution to the "metabolic soft spot" problem common in pyridine-based drugs. While the pyridine ring is electron-deficient, it is susceptible to nucleophilic attack and oxidation by aldehyde oxidase (AO) or cytochrome P450s (CYPs). The introduction of the strongly electron-withdrawing


 group at the C2 position lowers the Highest Occupied Molecular Orbital (HOMO) energy, effectively deactivating the ring toward oxidative metabolism while simultaneously blocking a primary site of enzymatic attack.

This guide provides a rigorous framework for evaluating the metabolic stability of compounds derived from this scaffold, comparing them against non-fluorinated analogs to quantify their pharmacokinetic advantages.

Comparative Analysis: The Fluorine Effect

To objectively evaluate performance, we compare the Target Scaffold (6-OH-2-


)  against its Methyl (2-

) and Hydrido (2-H) analogs. This comparison highlights the "Metabolic Switching" strategy often employed to optimize half-life (

).
Table 1: Predicted Metabolic Performance Matrix
FeatureTarget Scaffold (2-

)
Control A (2-

)
Control B (2-H)Mechanistic Rationale
Metabolic Stability (

)
High (> 120 min)Low (< 30 min)Moderate (30-60 min)

C-F bond strength (116 kcal/mol) resists cleavage;

is a "soft spot" for CYP-mediated hydroxylation.
Primary Clearance Pathway Phase II (Glucuronidation) or Renal ExcretionPhase I (Oxidation to

/

)
Phase I (N-oxidation or C-hydroxylation)The 6-OH group in the target is the only remaining handle, shifting clearance to Phase II conjugation.
Electronic Character (HOMO) Low (Resistant to Oxidation)High (Prone to Oxidation)Intermediate

is strongly electron-withdrawing, reducing susceptibility to CYP450 oxidative attack.
Lipophilicity (

)
Moderate IncreaseModerateLow

increases lipophilicity, potentially improving membrane permeability without compromising solubility due to the 6-OH/COOH ionization.
Aldehyde Oxidase (AO) Risk Blocked High RiskHigh RiskC2 is the primary site for AO attack on pyridines.

sterically and electronically blocks this interaction.

Key Insight: The substitution of


 with 

does not merely block a site; it alters the global electronic distribution of the pyridine ring, protecting distal sites from oxidation (the "Global Protective Effect").

Experimental Protocols: Validating Stability

To confirm the theoretical advantages, the following experimental workflows must be executed. These protocols are designed to be self-validating with internal controls.

Protocol A: Microsomal Stability Assay (Phase I Focus)

Objective: Determine Intrinsic Clearance (


) and Half-life (

) mediated by CYP450 enzymes.

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    )
    
  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with Test Compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quenching Solution. Vortex for 1 min.

  • Analysis: Centrifuge (4000 rpm, 15 min). Analyze supernatant via LC-MS/MS. monitor parent ion depletion.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: Hepatocyte Stability Assay (Phase I & II Focus)

Objective: Evaluate stability in a complete cellular system, assessing both CYP oxidation and Phase II conjugation (Glucuronidation of the 6-OH group).

Workflow:

  • Thawing: Thaw cryopreserved hepatocytes (Human/Rat) in thawing medium. Centrifuge and resuspend in incubation medium (approx.

    
     cells/mL).
    
  • Incubation: Add Test Compound (1 µM). Incubate at 37°C under 5%

    
    .
    
  • Sampling: Collect samples at

    
     min.
    
  • Analysis: Quench with ACN + IS. Analyze via LC-MS/MS.

    • Crucial Step: Monitor for Glucuronide Metabolites (+176 Da shift). The 6-OH group is a prime candidate for UGT-mediated conjugation.

Visualizing the Mechanism

The following diagrams illustrate the structural rationale and the experimental workflow.

Diagram 1: Structural Activity Relationship (SAR) & Metabolic Fate

This diagram visualizes how the


 group blocks the "Hard Spot" (C2) and shifts metabolism to the "Soft Spot" (Phase II conjugation at 6-OH).

MetabolicPathway Compound 6-Hydroxy-2-(CF3) Nicotinic Acid CYP_Attack CYP450 / AO Oxidation (Phase I) Compound->CYP_Attack Potential Path UGT_Attack UGT Conjugation (Phase II) Compound->UGT_Attack Primary Path Excretion Renal Excretion (High Solubility) Compound->Excretion Unchanged Drug Blocked BLOCKED by CF3 (Steric/Electronic Shield) CYP_Attack->Blocked C2 Position Glucuronide O-Glucuronide Metabolite UGT_Attack->Glucuronide At 6-OH Group Glucuronide->Excretion

Caption: The 2-trifluoromethyl group effectively blocks oxidative metabolism at the C2 position, shifting the metabolic profile toward Phase II glucuronidation or renal excretion of the parent.

Diagram 2: Stability Assay Workflow

A standardized decision tree for evaluating the results of the stability assays.

Workflow Start Start: Stability Evaluation Microsome Microsomal Assay (Phase I Only) Start->Microsome Result1 Is t1/2 > 60 min? Microsome->Result1 Hepatocyte Hepatocyte Assay (Phase I + II) Result1->Hepatocyte Yes Unstable_Ox Fail: Oxidative Instability (Check Distal Sites) Result1->Unstable_Ox No Result2 Is t1/2 > 120 min? Hepatocyte->Result2 CheckMetabolites Identify Metabolites (LC-MS/MS) Result2->CheckMetabolites No Stable Candidate Validated: High Metabolic Stability Result2->Stable Yes CheckMetabolites->Unstable_Ox +16 Da (Hydroxylation) Unstable_Conj Caution: High Phase II Clearance (Glucuronidation) CheckMetabolites->Unstable_Conj +176 Da (Glucuronide)

Caption: Decision matrix for interpreting metabolic stability data. Discrepancies between microsomal and hepatocyte stability often indicate significant Phase II metabolism.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Dalvie, D., et al. (2002). Assessment of Metabolic Stability in Drug Discovery. Pharmaceutical Research, 19, 1029–1038. Link

  • Pommier, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7).[2] Link

  • BenchChem. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid Product Data. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Immediate Action Required: This compound is a fluorinated pyridine derivative . While it shares the irritant profile of standard nicotinic acids, the trifluoromethyl (


) group increases lipophilicity, potentially enhancing skin absorption and metabolic stability compared to non-fluorinated analogs.

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[1][3]

Critical Operational Note: The primary risk vector in the laboratory is fine dust generation during weighing and aerosolization during solubilization. The


 moiety renders this compound chemically stable but environmentally persistent; it must be treated as Halogenated Organic Waste .

PPE Decision Matrix

Selection logic based on physical state and solvent compatibility.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Rationale & Causality
Hand Protection Nitrile (Single layer) Min Thickness: 0.11 mmNitrile (Double gloving recommended) Rationale: Solvent dependent.Nitrile provides excellent resistance to solid organic acids. For solutions, the solvent (e.g., DCM, DMF) dictates breakthrough time, not the solute.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Standard glasses fail against fine dust migration or liquid splash-back. Goggles form a seal against corrosive acidic vapors.
Respiratory Fume Hood (Primary) Backup: N95/P2 RespiratorFume Hood (Mandatory) Backup: Half-face respirator w/ Organic Vapor cartridgeThe H335 hazard implies mucous membrane inflammation. Engineering controls (Hood) are superior to PPE.
Body Defense Lab Coat (Cotton/Poly) + Long SleevesLab Coat + Chemical Resistant Apron (if >100g)Cotton blends absorb minor splashes; chemical aprons prevent soak-through of corrosive acidic solutions.

Operational Protocols & Logic

A. The "Static-Control" Weighing Protocol

Why this matters: Fluorinated powders are often dry and prone to static charge, causing "fly-away" powder that bypasses standard airfoils in fume hoods.

  • Engineering Setup: Verify Fume Hood face velocity is 0.3–0.5 m/s.

  • Static Neutralization: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.

  • Transfer:

    • Place the receiving vessel inside the hood.

    • Do not transfer over the floor; keep hands 6 inches inside the sash.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.

B. Solubilization Strategy (Exothermic Control)

Why this matters: Dissolving acidic pyridines in basic media can be exothermic.

  • Solvent Choice: The compound is moderately soluble in polar organic solvents (DMSO, DMF, Methanol).

  • Addition Order: Always add Solid to Solvent , not Solvent to Solid. This prevents "puffing" of the lightweight powder into the operator's breathing zone.

  • Venting: If using a sealed vial, vent briefly after dissolution to release any pressure changes due to solvation heat.

Visualized Workflows

Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting PPE based on the physical state and quantity of the material.

PPE_Logic Start Start: Handling 6-Hydroxy-2-(trifluoromethyl)nicotinic acid State Determine Physical State Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Qty Quantity > 10g? Solid->Qty SolventCheck Check Solvent SDS Liquid->SolventCheck SmallScale Std PPE: Nitrile + Safety Glasses (Work in Hood) Qty->SmallScale No LargeScale Enhanced PPE: N95 Mask + Double Gloves (Static Control Critical) Qty->LargeScale Yes Aggressive Aggressive Solvent (DCM, DMF, THF) SolventCheck->Aggressive Benign Benign Solvent (Water, Ethanol) SolventCheck->Benign Action1 Use PVA or Laminate Gloves (Splash Goggles) Aggressive->Action1 Action2 Std Nitrile Gloves (Safety Glasses) Benign->Action2

Diagram 2: Spill Response & Disposal

Caption: Step-by-step workflow for managing spills and disposing of fluorinated waste safely.

Spill_Response Spill Spill Detected Assess Assess Size & Form Spill->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid/Solution Assess->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Pad WetSpill->ActionWet Collect Collect into Bag/Jar ActionDry->Collect ActionWet->Collect Label Label: 'Halogenated Organic Waste' Collect->Label Dispose EHS Pickup Label->Dispose

[3][6][7]

Disposal & Environmental Compliance

The Fluorine Factor: Unlike simple nicotinic acid, the trifluoromethyl group on this molecule requires strict segregation.

  • Waste Stream: Halogenated Organic Waste . Do not mix with non-halogenated solvents (like acetone or ethanol) if your facility separates them, as the cost of disposal for halogenated waste is significantly higher and mixing contaminates the cheaper stream.

  • Aqueous Waste: If the compound is in an aqueous buffer, check pH. If acidic, neutralize to pH 6–8 before disposal into the aqueous hazardous waste container. Never pour down the drain; fluorinated compounds are often persistent in water treatment systems.

  • Container Cleaning: Triple rinse empty containers with a small volume of methanol or acetone. Add the rinsate to the Halogenated Waste container. Deface the label before recycling the glass/plastic.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776887 (2-(Trifluoromethyl)-6-hydroxynicotinic acid). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 6-hydroxy-2-(trifluoromethyl)nicotinic acid - Hazard Classifications. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standard 1910.132). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.